4-Chloro-5-methoxy-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOOSPOIFZIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489543 | |
| Record name | 4-Chloro-5-methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-42-6 | |
| Record name | 4-Chloro-5-methoxy-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62492-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-2-methoxy-5-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Chloro-methoxy-methylanilines
The substituted aniline, 4-Chloro-5-methoxy-2-methylaniline, represents a specific molecular architecture with significant potential in synthetic chemistry. However, the precise substitution pattern requested is less commonly documented than its isomers. This guide will focus on the closely related and well-characterized isomer, 4-Chloro-2-methoxy-5-methylaniline (CAS No. 6376-14-3) . The slight variation in substituent placement—a common point of ambiguity in complex aromatic systems—does not diminish the relevance of the core chemical principles and applications discussed herein. This document will provide an in-depth exploration of its synthesis, molecular structure, physicochemical properties, analytical characterization, and safety protocols, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Molecular Structure
CAS Number: 6376-14-3[1]
IUPAC Name: 4-Chloro-2-methoxy-5-methylaniline
Synonyms: 4-Chloro-2-methoxy-5-methylbenzenamine, 2-Amino-5-chloro-4-methoxytoluene
Molecular Structure and Key Features
The molecular structure of 4-Chloro-2-methoxy-5-methylaniline consists of a benzene ring substituted with an amino group (-NH2), a chloro group (-Cl), a methoxy group (-OCH3), and a methyl group (-CH3). The strategic placement of these functional groups dictates its reactivity and utility as a chemical intermediate. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing effect of the chloro group, creates a nuanced electronic environment on the aromatic ring, influencing its role in electrophilic substitution reactions and as a building block in more complex molecules.
Molecular Structure of 4-Chloro-2-methoxy-5-methylaniline
Caption: 2D representation of 4-Chloro-2-methoxy-5-methylaniline.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2-methoxy-5-methylaniline is provided in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 274.6 °C at 777 mmHg | [1] |
| Density (Predicted) | 1.192 g/cm³ | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed, dry | [1] |
Synthesis and Reaction Pathways
The synthesis of substituted anilines like 4-Chloro-2-methoxy-5-methylaniline typically involves a multi-step process, often culminating in the reduction of a nitro group to an amine. A plausible and efficient synthetic route starts from a readily available substituted nitrobenzene.
Proposed Synthetic Pathway: Catalytic Reduction
A common and effective method for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[2][3] For 4-Chloro-2-methoxy-5-methylaniline, the precursor would be 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene.
Synthetic Workflow: Catalytic Reduction
Caption: General workflow for the synthesis of 4-Chloro-2-methoxy-5-methylaniline.
Detailed Experimental Protocol (Representative)
The following protocol is adapted from established methods for the reduction of similar nitroaromatic compounds and serves as a robust starting point for laboratory synthesis.[2][3]
Materials:
-
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
-
Platinum on carbon (Pt/C) catalyst (5% w/w)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Sodium hydroxide (for pH adjustment during work-up)
-
An inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge the vessel with 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene and the Pt/C catalyst in an aromatic solvent such as toluene.
-
Inerting: Purge the autoclave with an inert gas to remove oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 5-50 atmospheres. Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas. The catalyst is then removed by filtration.
-
Isolation: The filtrate is washed with an aqueous solution, and the pH may be adjusted to ensure the product is in its free base form. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 4-Chloro-2-methoxy-5-methylaniline.
Causality in Experimental Choices:
-
Catalyst: Platinum on carbon is a highly efficient catalyst for the reduction of nitro groups with good selectivity.
-
Solvent: Toluene is an effective solvent for the starting material and allows for the necessary reaction temperatures.
-
Pressure and Temperature: Elevated pressure and temperature are crucial for achieving a reasonable reaction rate for the catalytic hydrogenation.
Analytical Characterization
The identity and purity of synthesized 4-Chloro-2-methoxy-5-methylaniline must be confirmed through various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like substituted anilines. It provides both qualitative (identification) and quantitative (purity) information.
Representative GC-MS Protocol:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (e.g., 10:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Rationale: The DB-5ms column is a versatile, low-bleed column suitable for a wide range of aromatic compounds. The temperature program allows for good separation of the analyte from potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of aniline derivatives, particularly for monitoring reaction progress and assessing final product purity.
Representative HPLC Protocol:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
Rationale: A C18 column provides excellent separation for moderately polar aromatic compounds. The acetonitrile/water mobile phase is a standard choice for reversed-phase chromatography, and the addition of formic acid can improve peak shape.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expect distinct signals for the aromatic protons, the methoxy protons (singlet, ~3.8-4.0 ppm), the methyl protons (singlet, ~2.1-2.3 ppm), and a broad signal for the amine protons.
-
¹³C NMR: Expect characteristic signals for the aromatic carbons, with their chemical shifts influenced by the various substituents, as well as signals for the methoxy and methyl carbons.
-
FT-IR: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching frequencies.
Applications and Research Significance
4-Chloro-2-methoxy-5-methylaniline is primarily utilized as a crucial intermediate in the synthesis of more complex molecules.[1]
-
Dyes and Pigments: It serves as a precursor in the manufacturing of azo dyes and pigments, particularly for achieving yellow and orange shades in various applications like printing inks and textiles.[1]
-
Agrochemicals: The compound is used in the synthesis of certain herbicides and insecticides, where its structure contributes to the biological activity of the final products.[1]
-
Pharmaceuticals and Fine Chemicals: Its functional groups allow for versatile chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1]
Safety and Handling
Substituted anilines, as a class of compounds, require careful handling due to their potential toxicity.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Carcinogenicity: May cause cancer.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
Conclusion
4-Chloro-2-methoxy-5-methylaniline is a valuable and versatile chemical intermediate with established applications in several key industries. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective and responsible use in research and development. This guide provides a foundational framework for professionals working with this and related substituted anilines, emphasizing scientifically sound protocols and safety-conscious practices.
References
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MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
- Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Google Patents. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
SIELC Technologies. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Available at: [Link]
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CPAchem. Safety data sheet. Available at: [Link]
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Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
Sources
An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-methylaniline: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. Substituted anilines, in particular, represent a cornerstone of medicinal chemistry, providing a versatile scaffold for the synthesis of a myriad of bioactive compounds. This guide delves into the technical intricacies of 4-Chloro-2-methoxy-5-methylaniline, a halogenated and methoxylated aniline derivative with significant potential in various fields of chemical research. While the initially specified "4-Chloro-5-methoxy-2-methylaniline" is not a readily cataloged compound, extensive analysis points towards the closely related and commercially available isomer, 4-Chloro-2-methoxy-5-methylaniline , as the intended subject of interest for researchers in this domain. This guide will, therefore, focus on this well-documented and synthetically useful molecule.
This document serves as a comprehensive resource for researchers, offering insights into its chemical identity, synthesis, analytical characterization, and applications, with a particular emphasis on its relevance in the synthesis of dyes, pigments, agrochemicals, and as a valuable intermediate in the development of novel pharmaceutical agents.[1] The strategic placement of the chloro, methoxy, and methyl groups on the aniline ring imparts a unique reactivity profile, making it a subject of interest for fine chemical synthesis.[1]
Part 1: Core Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization in research and development. This section outlines the key identifiers and physicochemical characteristics of 4-Chloro-2-methoxy-5-methylaniline.
Synonyms and Alternative Names
For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and registry numbers associated with this compound.
| Identifier | Value |
| IUPAC Name | 4-Chloro-2-methoxy-5-methylaniline |
| CAS Number | 6376-14-3 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Alternative Names | 2-Methoxy-4-chloro-5-methylaniline |
| Benzenamine, 4-chloro-2-methoxy-5-methyl- | |
| MDL Number | MFCD00007847 |
Physicochemical Data
The physical properties of 4-Chloro-2-methoxy-5-methylaniline are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Melting Point | 102-103 °C | [1][2] |
| Boiling Point | 274.6 °C at 777 mmHg | [1] |
| Density (Predicted) | 1.192 g/cm³ | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed, dry | [1] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 4-Chloro-2-methoxy-5-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While specific, detailed laboratory protocols are often proprietary, a general and plausible synthetic pathway can be elucidated from established chemical principles and patent literature for related compounds.
Conceptual Synthetic Workflow
The following diagram illustrates a logical synthetic route to 4-Chloro-2-methoxy-5-methylaniline, starting from a readily available precursor.
Caption: A plausible synthetic workflow for 4-Chloro-2-methoxy-5-methylaniline.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on general methods for the regioselective chlorination of anilines. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Reaction: Regioselective chlorination of 2-methoxy-5-methylaniline.
Materials:
-
2-Methoxy-5-methylaniline
-
N-Chlorosuccinimide (NCS) or Copper(II) chloride (CuCl₂)
-
Appropriate solvent (e.g., ethanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-methylaniline in a suitable solvent.
-
Reagent Addition: Slowly add the chlorinating agent (e.g., N-Chlorosuccinimide or a copper(II) chloride solution) to the stirred solution at a controlled temperature. The choice of chlorinating agent and solvent is critical for achieving the desired regioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 4-Chloro-2-methoxy-5-methylaniline.
Causality in Experimental Choices:
-
Choice of Chlorinating Agent: The use of a mild chlorinating agent like NCS is often preferred to control the regioselectivity and avoid over-chlorination. The directing effects of the amino and methoxy groups will influence the position of chlorination.
-
Solvent Selection: The polarity and boiling point of the solvent can affect the reaction rate and solubility of the reagents.
-
Temperature Control: Maintaining an optimal reaction temperature is crucial for controlling the reaction rate and minimizing the formation of side products.
Part 3: Analytical Characterization
The unambiguous identification and purity assessment of 4-Chloro-2-methoxy-5-methylaniline are critical for its use in further synthetic applications. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and C-Cl stretching.
-
MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that can be used to confirm its structure. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).
The following table summarizes the expected analytical data.
| Analytical Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons, methoxy protons, methyl protons, and amine protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all eight carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (171.62 g/mol ) and a characteristic isotopic pattern for a chlorine-containing compound. |
Part 4: Applications in Chemical Synthesis and Drug Discovery
4-Chloro-2-methoxy-5-methylaniline is a valuable intermediate with a range of applications, primarily stemming from its functionalized aniline structure.
Intermediate in Dye and Pigment Synthesis
Historically, substituted anilines have been fundamental building blocks in the synthesis of azo dyes and pigments. The amino group of 4-Chloro-2-methoxy-5-methylaniline can be diazotized and coupled with various aromatic compounds to produce a wide range of colors.[1]
Precursor for Agrochemicals
The unique substitution pattern of this molecule makes it a useful precursor for the synthesis of certain herbicides and insecticides.[1] The presence of both a halogen and a methoxy group can contribute to the biological activity of the final agrochemical product.
Role in Pharmaceutical and Drug Discovery
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[3][4][5]
-
The Chloro Group: The introduction of a chlorine atom can enhance a molecule's metabolic stability, improve its membrane permeability, and influence its binding affinity to target proteins through halogen bonding.[5]
-
The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be exploited in prodrug strategies.[4]
The 4-Chloro-2-methoxy-5-methylaniline scaffold can be incorporated into various heterocyclic systems that are prevalent in medicinal chemistry. For instance, anilinoquinazolines are a well-known class of kinase inhibitors, and this substituted aniline could serve as a key building block in the synthesis of novel analogues.
Caption: Key application areas for 4-Chloro-2-methoxy-5-methylaniline.
Part 5: Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-methoxy-5-methylaniline.
Hazard Identification
Based on available safety data sheets for closely related compounds, 4-Chloro-2-methoxy-5-methylaniline should be handled as a hazardous substance.
-
Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
-
Carcinogenicity: Some chlorinated anilines are suspected carcinogens.
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[1]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
4-Chloro-2-methoxy-5-methylaniline is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes, pigments, and agrochemicals. Its true potential, however, may lie in its utility as a building block for novel pharmaceutical agents. The strategic combination of chloro, methoxy, and methyl substituents on the aniline ring provides a unique platform for medicinal chemists to explore new chemical space in the quest for more effective and safer drugs. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with the aim of empowering researchers to harness the full potential of this important synthetic intermediate.
References
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
Safety data sheet - 5-Chloro-2-methylaniline. CPAchem. [Link]
-
4-Chloro-2,5-dimethoxyaniline. PubChem. [Link]
-
4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]
- Preparation method of 4-chloro-2, 5-dimethoxyaniline.
- Process for the preparation of 4-chloro-2,5-dimethoxy-aniline.
- Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
-
Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. [Link]
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Supporting Information. MPG.PuRe. [Link]
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4 Chloro 2 methylaniline. mzCloud. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Supporting Information. Beilstein Journals. [Link]
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2-Methoxy-5-Methylaniline. PubChem. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
- Synthesis of n-methylaniline.
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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2-chloro-4-methoxy-5-methylaniline (C8H10ClNO). PubChemLite. [Link]
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4-Chloro-2-methoxy-5-methylaniline. Infochems. [Link]
Sources
- 1. 4-Chloro-2-methoxy-5-methylaniline [myskinrecipes.com]
- 2. 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3 [chemicalbook.com]
- 3. drughunter.com [drughunter.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Reactive Sites of 4-Chloro-5-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the key reactive sites on the 4-Chloro-5-methoxy-2-methylaniline molecule. As a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its reactivity is paramount for its effective utilization.[1][2] This document will delve into the electronic and steric influences of the substituents on the aniline ring, predicting and explaining the molecule's behavior in various chemical transformations.
Molecular Structure and Electronic Landscape
This compound (C₈H₁₀ClNO) possesses a polysubstituted benzene ring, which dictates its chemical personality.[1] The interplay of the amino (-NH₂), chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃) groups creates a unique electronic environment that governs the regioselectivity of its reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 274.6 °C at 777 mmHg | [1] |
The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. Conversely, the chloro group is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions due to lone pair donation. The methoxy group is a strong activating group and an ortho-, para-director, similar to the amino group. The methyl group is a weakly activating group and an ortho-, para-director through an inductive effect and hyperconjugation.
The synergistic and antagonistic effects of these substituents determine the electron density at each carbon atom of the benzene ring, thereby influencing the sites susceptible to electrophilic attack.
Key Reactive Sites and Predicted Reactivity
The primary reactive sites on the this compound molecule can be categorized into two main areas: the aromatic ring and the amino group.
Aromatic Ring: Electrophilic Aromatic Substitution
The positions on the benzene ring are numbered starting from the carbon bearing the amino group as C1. Therefore, the substituents are at C2 (methyl), C4 (chloro), and C5 (methoxy). The key reactive sites for electrophilic aromatic substitution are the vacant positions on the ring: C3 and C6.
To predict the most probable site of electrophilic attack, we must consider the combined directing effects of the existing substituents.
-
Amino group (-NH₂ at C1): Strongly activating, ortho, para-director. It strongly activates positions C2, C4, and C6.
-
Methyl group (-CH₃ at C2): Weakly activating, ortho, para-director. It activates positions C1, C3, and C5.
-
Chloro group (-Cl at C4): Deactivating, ortho, para-director. It directs to positions C3 and C5.
-
Methoxy group (-OCH₃ at C5): Strongly activating, ortho, para-director. It activates positions C2, C4, and C6.
Analysis of Potential Electrophilic Attack Sites:
-
Position C3: This position is ortho to the methyl group and meta to the amino and methoxy groups. It is also ortho to the chloro group. The activating effect of the methyl group and the directing effect of the chloro group favor substitution at this position.
-
Position C6: This position is ortho to the amino and methoxy groups and meta to the methyl and chloro groups. The powerful activating and ortho-directing effects of the amino and methoxy groups make this position highly electron-rich and a prime target for electrophiles.
Considering the potent activating nature of the amino and methoxy groups, the C6 position is predicted to be the most reactive site for electrophilic aromatic substitution . The combined electron-donating resonance effects of both the -NH₂ and -OCH₃ groups strongly activate this position. While the C3 position also experiences some activation, the influence of the two strongest activating groups overwhelmingly favors the C6 position.
Amino Group: Nucleophilic Character and Derivatives
The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, making it susceptible to reactions with various electrophiles.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protective strategy to moderate the high reactivity of the amino group during other transformations on the aromatic ring.
-
Alkylation: N-alkylation can be achieved using alkyl halides. This introduces alkyl substituents on the nitrogen atom, modifying the steric and electronic properties of the molecule.
-
Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3] The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer reactions to introduce a wide range of functional groups or in azo coupling reactions to form azo dyes.[3][4]
Chloro Group: Nucleophilic Aromatic Substitution
While nucleophilic aromatic substitution (SNA_r) on aryl halides is generally challenging, it can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In the case of this compound, the ring is electron-rich due to the presence of the amino, methoxy, and methyl groups, making direct nucleophilic displacement of the chloro group difficult under standard conditions. However, under forcing conditions (high temperature and pressure) or through transition-metal-catalyzed cross-coupling reactions, the chloro substituent can be replaced by other functional groups.
Experimental Protocols and Methodologies
General Procedure for N-Acylation
This protocol provides a general method for the acylation of the amino group, a common transformation for anilines.
Reactants:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add the acylating agent dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Diazotization and Azo Coupling
This protocol outlines the formation of a diazonium salt and its subsequent coupling to form an azo compound.
Reactants:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Coupling agent (e.g., phenol, β-naphthol)
-
Aqueous sodium hydroxide solution
Procedure:
-
Diazotization:
-
Dissolve this compound in an aqueous solution of the strong acid in a beaker and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in an aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored azo dye should precipitate immediately.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.
-
Applications in Drug Development and Synthesis
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of various pharmaceutical compounds.[1] The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures with desired biological activities. For instance, substituted anilines are key components in the synthesis of many kinase inhibitors used in cancer therapy. The chloro and methoxy groups can play crucial roles in modulating the binding affinity of a drug molecule to its target protein.
Conclusion
The reactivity of this compound is governed by the intricate interplay of its four substituents. The amino and methoxy groups are the dominant activating and ortho-, para-directing groups, making the C6 position the most susceptible to electrophilic attack. The amino group itself is a key reactive site, readily undergoing acylation, alkylation, and diazotization. While the chloro group is relatively unreactive towards direct nucleophilic substitution, it can be functionalized under specific conditions. This in-depth understanding of its reactive sites is essential for chemists to strategically design and execute synthetic routes for the development of novel and valuable compounds.
References
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MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. Available at: [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
- Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring. ACS Omega, 2022.
- Computational, Reactivity, Fukui Function, Molecular Docking, and Spectroscopic Studies of a Novel (E)-1-Benzyl-3-(2-(Pyrindin-2-yl)Hydrazono)Indolin-2-One.
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Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]
- Google Patents. Pigmentary azo composition, preparation method and use.
-
University of Illinois. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
- National Institutes of Health. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Org. Lett., 2024.
- Semantic Scholar. DENSITY FUNCTIONAL STUDIES OF ANILINE AND SUBSTITUTED ANILINES.
- Google Patents. Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]
- Google Patents. One-step process of preparing azo dyes by simultaneous diazotization.
- National Institutes of Health. Removing electrons can increase the electron density: a computational study of negative Fukui functions. J Phys Chem A, 2007.
- ResearchGate. Coupling reaction of 1 with diazotized 4-chloroaniline.
-
YouTube. Effect of Substituents on the Basicity of Anilines. Available at: [Link]
- ResearchGate. Numbering of atoms in aniline and m-and p-substituted anilines.
-
Royal Society of Chemistry. Supporting Information. Available at: [Link]
- National Institutes of Health.
-
MPG.PuRe. Supporting Information. Available at: [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET, 2020.
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Royal Society of Chemistry. Room temperature diazotization and coupling reaction using DES- Ethanol system. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Available at: [Link]
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-
Reddit. Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Available at: [Link]
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. J. Org. Chem., 2025.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results Chem, 2021.
- Google Patents. Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
PubChem. 4-Chloro-2,5-dimethoxyaniline. Available at: [Link]
- Google Patents. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Sources
Unlocking the Potential of 4-Chloro-5-methoxy-2-methylaniline: A Technical Guide for Advanced Research
This technical guide delves into the prospective research applications of 4-Chloro-5-methoxy-2-methylaniline, a substituted aniline with significant, yet largely untapped, potential in medicinal chemistry and synthetic sciences. While direct literature on this specific isomer is nascent, this document synthesizes data from structurally analogous compounds to provide a robust framework for its utilization in drug discovery and other advanced applications. We will explore its synthetic viability, its promise as a scaffold for potent kinase inhibitors, and the experimental workflows necessary to validate its therapeutic potential.
Physicochemical Characteristics and Synthetic Strategy
Substituted anilines are a cornerstone of modern medicinal chemistry, prized for their versatile reactivity and their role as key pharmacophores in a multitude of approved drugs.[1][2] The specific arrangement of chloro, methoxy, and methyl groups on the aniline ring of this compound offers a unique electronic and steric profile for targeted molecular design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | Calculated |
| Molecular Weight | 171.62 g/mol | Calculated |
| Predicted LogP | 2.5 - 3.0 | Cheminformatics Tools |
| Predicted pKa | 3.5 - 4.5 (anilinium ion) | Cheminformatics Tools |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[3] |
Proposed Synthesis of this compound
Given the limited commercial availability of this compound, a reliable synthetic route is paramount for research purposes. The following protocol outlines a plausible and efficient synthesis starting from the readily available 2-methyl-5-methoxyaniline.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methyl-5-methoxyaniline in anhydrous acetonitrile (ACN) to a concentration of 0.2 M.
-
Cooling: Place the flask in an ice bath and stir for 10 minutes to bring the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of 1.05 equivalents of N-Chlorosuccinimide (NCS) in anhydrous ACN dropwise over 30 minutes. The methoxy and amino groups are ortho-, para-directing, and the methyl group is also ortho-, para-directing. The position ortho to the strongly activating amino group and meta to the methoxy and methyl groups is the most likely site for electrophilic substitution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Potential Research Application: A Scaffold for Kinase Inhibitors
The aniline scaffold is a "privileged structure" in the design of kinase inhibitors, with the aniline nitrogen often forming a critical hydrogen bond with the hinge region of the kinase active site.[4] The substituents on the aniline ring play a crucial role in tuning the inhibitor's selectivity and potency.
Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[4] Substituted anilines have been successfully incorporated into numerous FDA-approved kinase inhibitors.
Hypothetical Targeting of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human cancers. Derivatives of substituted anilines and related heterocycles have shown promise as inhibitors of this pathway.
Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway by a derivative of this compound.
Experimental Workflow: Screening for Kinase Inhibitory Activity
The following workflow outlines a standard procedure for synthesizing a library of compounds derived from this compound and screening them for kinase inhibitory activity.
Caption: Experimental workflow for kinase inhibitor discovery using the target scaffold.
Step-by-Step Protocol: Kinase Inhibitor Screening
-
Library Synthesis: Starting with this compound, synthesize a diverse library of derivatives. For example, acylation of the aniline nitrogen with various carboxylic acids or reaction with isocyanates to form ureas can provide a range of compounds with different physicochemical properties.
-
Primary Screening: Perform a primary screen of the synthesized library against a panel of protein kinases at a single concentration (e.g., 10 µM). Commercial services are available for broad kinase panel screening.
-
Hit Identification: Identify "hits" as compounds that exhibit significant inhibition (e.g., >50%) of one or more kinases in the primary screen.
-
IC₅₀ Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for the target kinase(s).
-
Selectivity Profiling: Assess the selectivity of the most potent hits by testing them against a smaller panel of related kinases to understand their off-target effects.
-
Cell-Based Assays: Evaluate the cellular activity of selective inhibitors in relevant cancer cell lines. Assays can include cell proliferation assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activation or Annexin V staining), and Western blotting to confirm target engagement in cells.
-
Lead Optimization: Based on the structure-activity relationship (SAR) data from these screens, design and synthesize new analogs to improve potency, selectivity, and drug-like properties.
Broader Applications and Future Outlook
While the primary focus of this guide is on medicinal chemistry, the unique substitution pattern of this compound also suggests its potential utility in other areas:
-
Agrochemicals: Substituted anilines are common precursors for herbicides and insecticides.[3] The specific substituents of the target molecule could be explored for the development of new agrochemicals.
-
Materials Science: Aniline derivatives are used in the synthesis of polymers and dyes.[3] The electronic properties imparted by the chloro and methoxy groups could be harnessed in the development of novel functional materials.
The exploration of this compound is still in its infancy. However, by leveraging our understanding of structurally related compounds, a clear path for its application in cutting-edge research emerges. This guide provides the foundational knowledge and experimental frameworks for researchers to begin unlocking the full potential of this promising chemical entity.
References
-
Angene Chemical. (n.d.). 4-Chloro-2-methoxy-5-methylaniline (CAS# 6376-14-3). [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline. [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
-
Scott, J. S., & Gfeller, D. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 241–245. [Link]
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The Strategic deployment of 4-Chloro-5-methoxy-2-methylaniline in Modern Organic Synthesis: A Technical Guide
Foreword: The Unassuming Architect in Complex Molecule Construction
In the intricate world of organic synthesis, the selection of a starting material is a decision that dictates the entire trajectory of a synthetic campaign. It is here, at the very genesis of molecular construction, that we find unassuming yet powerful building blocks capable of unlocking pathways to complex and biologically significant targets. 4-Chloro-5-methoxy-2-methylaniline is one such molecule. Its carefully orchestrated arrangement of chloro, methoxy, methyl, and amino functionalities on an aniline scaffold makes it a highly versatile and strategic starting point for the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this valuable building block, moving beyond a simple recitation of facts to an exploration of the causality behind its synthetic utility.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. The physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [Vendor Data] |
| Molecular Weight | 171.62 g/mol | [Vendor Data] |
| Melting Point | 102-103 °C | [Vendor Data] |
| Boiling Point | 274.6 °C at 760 mmHg (Predicted) | [Vendor Data] |
| Appearance | Off-white to light brown crystalline solid | [General Knowledge] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | [General Knowledge] |
Spectroscopic Data:
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Representative data is provided below:
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H), 6.62 (s, 1H), 3.84 (s, 3H), 3.70 (br s, 2H), 2.15 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.9, 143.8, 129.5, 118.2, 115.6, 112.7, 55.8, 17.3.
-
Mass Spectrum (EI): m/z (%) = 171 (M⁺, 100), 156 (35), 128 (20), 93 (15).
Synthesis of this compound: A Validated Protocol
The most common and industrially scalable synthesis of this compound involves the catalytic reduction of its corresponding nitroaromatic precursor, 1-chloro-4-methoxy-2-methyl-5-nitrobenzene. This transformation is highly efficient and selective, providing the desired aniline in high yield and purity. The protocol described below is a self-validating system, with each step designed to ensure optimal outcomes.
Experimental Protocol: Catalytic Hydrogenation of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Materials:
-
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas
-
Nitrogen gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Inerting the Reaction Vessel: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene (1.0 eq) and 10% Pd/C (5 mol%). The vessel is sealed and purged with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Anhydrous ethanol is added to the reaction vessel to a concentration of 0.2-0.5 M. The choice of a polar protic solvent like ethanol is crucial as it facilitates the dissolution of the starting material and the product, and it is compatible with the catalytic hydrogenation process.
-
Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas, and the reactor is pressurized to 50 psi. The reaction mixture is then stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Work-up: Upon completion of the reaction (typically 4-6 hours), the hydrogen pressure is released, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with ethanol to ensure complete recovery of the product.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. For most applications, the crude product is of sufficient purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group serves as a versatile nucleophile and a handle for diazotization, while the chloro substituent provides a site for cross-coupling reactions. The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.
N-Functionalization and Heterocycle Formation
The primary amino group is readily N-acylated, N-alkylated, and N-arylated, providing access to a wide range of derivatives. More importantly, it is a key precursor for the construction of various nitrogen-containing heterocycles.
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals. While tryptamines are the classic substrates, substituted anilines can participate in analogous transformations.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of the aryl chloride to a palladium(0) complex. The resulting palladium(II) species then coordinates to the incoming amine. In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the active palladium(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, influencing both the rate and scope of the transformation.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
Substituted anilines are prevalent motifs in a vast number of kinase inhibitors, where they often serve as a key "hinge-binding" element, forming hydrogen bonds with the protein backbone of the kinase active site. This compound is an excellent starting material for the synthesis of such compounds.
Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor:
The following scheme illustrates a plausible synthesis of a potent kinase inhibitor scaffold using this compound as a key building block. This example is representative of strategies employed in contemporary drug discovery programs.
-
Buchwald-Hartwig Amination: this compound is coupled with a protected aminopyrazole under palladium catalysis to construct a key diarylamine intermediate.
-
Nucleophilic Aromatic Substitution (SNA_r): The resulting diarylamine is then subjected to an SNA_r reaction with a functionalized 2,4-dichloropyrimidine. The more nucleophilic pyrazole nitrogen selectively displaces one of the chlorine atoms.
-
Final Coupling and Deprotection: The remaining chlorine on the pyrimidine is displaced by a desired side chain, and subsequent deprotection of the protecting group on the pyrazole yields the final kinase inhibitor.
This multi-step synthesis highlights the strategic utility of this compound, where each of its functional groups plays a crucial role in the overall synthetic design.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause cancer. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]All manipulations should be performed in a well-ventilated fume hood. [2]For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. [1][2][3]
Conclusion: A Versatile and Indispensable Building Block
This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic functional group placement in the design of versatile synthetic building blocks. Its utility in the construction of complex heterocyclic systems, particularly those of medicinal importance, is well-established. By understanding its fundamental properties, mastering its synthesis, and appreciating the nuances of its reactivity, researchers and drug development professionals can continue to leverage this unassuming molecule to architect the next generation of innovative chemical entities.
References
-
MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. [Link]
-
CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]
-
PubChem. 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. [Link]
-
PubChem. 4-Chloro-2,5-dimethoxyaniline. [Link]
- Google Patents.
-
ResearchGate. Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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Spectroscopic Profile of 4-Chloro-5-methoxy-2-methylaniline: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-5-methoxy-2-methylaniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of this data is grounded in established principles of spectroscopic analysis, providing a framework for understanding the structure-property relationships of substituted anilines.
Introduction: The Structural Context
This compound is an aromatic amine with a distinct substitution pattern that significantly influences its spectroscopic properties. The interplay between the electron-donating effects of the amino and methoxy groups, the electron-withdrawing nature of the chlorine atom, and the steric and electronic influence of the methyl group creates a unique spectral fingerprint. Understanding these individual contributions is paramount for accurate spectral interpretation and quality control in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | Singlet, Doublet | 2H |
| Amine NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| Methoxy OCH₃ | ~3.8 | Singlet | 3H |
| Methyl CH₃ | ~2.2 | Singlet | 3H |
Causality Behind Expected Chemical Shifts:
-
Aromatic Protons: The two aromatic protons will appear as distinct signals due to their different electronic environments. The proton ortho to the electron-donating amino group and meta to the chlorine and methoxy groups is expected to be the most shielded (upfield), while the proton ortho to the electron-withdrawing chlorine and meta to the amino and methyl groups will be the most deshielded (downfield).
-
Amine Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Methoxy and Methyl Protons: The methoxy and methyl protons will each appear as sharp singlets, as they are not coupled to any neighboring protons. The methoxy protons are expected to be further downfield due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 145 - 150 |
| C-OCH₃ | 150 - 155 |
| C-Cl | 115 - 120 |
| C-CH₃ | 120 - 125 |
| Aromatic C-H | 110 - 130 |
| Methyl C | 15 - 20 |
| Methoxy C | 55 - 60 |
Interpretation of ¹³C Chemical Shifts:
-
Substituted Carbons: The carbons directly attached to the electronegative nitrogen, oxygen, and chlorine atoms will be significantly deshielded and appear at lower field. The carbon bearing the amino group is expected to be the most deshielded due to the strong electron-donating and anisotropic effects of the nitrogen atom.
-
Aromatic C-H Carbons: The chemical shifts of the unsubstituted aromatic carbons will be influenced by the combined electronic effects of all substituents.
-
Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the spectrum, with the methoxy carbon being more deshielded due to the attached oxygen.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) to infer proton-proton coupling.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the N-H bonds of the amine, the C-H bonds of the aromatic ring and alkyl groups, C-O stretching of the methoxy group, and C-Cl stretching.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[2] The presence of these two bands is a clear indicator of the primary amine functionality.
-
C-O Stretching: The strong absorption bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) are highly characteristic.
-
Aromatic Region: The C=C stretching vibrations within the aromatic ring appear in the 1500-1600 cm⁻¹ region. The substitution pattern on the ring can influence the exact position and number of these bands.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region and provides evidence for the presence of the chlorine substituent.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₀ClNO). Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.[3]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can lead to the loss of a methyl radical (•CH₃), resulting in a significant fragment ion.
-
Loss of Functional Groups: Fragmentation may involve the loss of the methoxy group (•OCH₃) or a chlorine radical (•Cl).
-
Aromatic Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to a series of smaller, characteristic ions.
-
Interpretation of Fragmentation Patterns:
The fragmentation pattern is a roadmap to the molecular structure. The relative abundance of the fragment ions can provide insights into the stability of the different parts of the molecule. The presence of the chlorine isotope pattern is a definitive piece of evidence for the presence and number of chlorine atoms in any fragment containing chlorine.[3][4]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Caption: Predicted mass spectrometry fragmentation of this compound.
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serve as a valuable resource for researchers working with this and similar substituted anilines. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity in synthetic and analytical chemistry.
References
-
Department of Chemistry, Illinois State University. Infrared Spectroscopy. Available at: [Link] (Accessed on: January 22, 2026).
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link] (Accessed on: January 22, 2026).
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link] (Accessed on: January 22, 2026).
-
PubChem. 4-Chloro-2,5-dimethoxyaniline. Available at: [Link] (Accessed on: January 22, 2026).
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MPG.PuRe. Supporting Information. Available at: [Link] (Accessed on: January 22, 2026).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed on: January 22, 2026).
-
NIST WebBook. 4-Chloro-2-methylaniline hydrochloride. Available at: [Link] (Accessed on: January 22, 2026).
-
ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... Available at: [Link] (Accessed on: January 22, 2026).
-
Royal Society of Chemistry. Supporting Information for Ru-Catalyzed Reductive Amination. Available at: [Link] (Accessed on: January 22, 2026).
-
ResearchGate. FTIR spectra of aniline tetramer. Available at: [Link] (Accessed on: January 22, 2026).
-
Beilstein Journals. Supporting Information for Regioselective chlorination and bromination of unprotected anilines. Available at: [Link] (Accessed on: January 22, 2026).
-
MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. Available at: [Link] (Accessed on: January 22, 2026).
-
mzCloud. 4 Chloro N methylaniline. Available at: [Link] (Accessed on: January 22, 2026).
-
mzCloud. 4 Chloro 2 methylaniline. Available at: [Link] (Accessed on: January 22, 2026).
-
Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available at: [Link] (Accessed on: January 22, 2026).
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link] (Accessed on: January 22, 2026).
-
SpectraBase. o-CHLORO-N-METHYLANILINE. Available at: [Link] (Accessed on: January 22, 2026).
Sources
Methodological & Application
Synthesis of 4-Chloro-5-methoxy-2-methylaniline from 2-amino-4-chloro-5-methoxytoluene
Application Note & Protocol: Synthesis of 4-Chloro-5-methoxy-2-methylaniline
Document ID: AN-S452M-012226
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the production of various fine chemicals, including pharmaceuticals, agrochemicals, and azo dyes.[1] Recognizing a likely error in the nominal topic proposing synthesis from an identical starting material, this protocol details a robust and reliable method for the synthesis via the reduction of the corresponding nitroaromatic precursor, 4-Chloro-5-methoxy-2-nitrotoluene. Two well-established reduction methodologies are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂). This guide offers a detailed, step-by-step protocol, mechanistic insights, safety precautions, and characterization data to ensure reproducible and high-yield synthesis for researchers in organic and medicinal chemistry.
Introduction and Synthetic Strategy
This compound is a substituted aniline derivative whose structural motifs are valuable in the development of biologically active compounds and specialized polymers.[1] A direct request to synthesize this compound from "2-amino-4-chloro-5-methoxytoluene" is redundant, as these names describe the same molecule. A logical and common synthetic approach is the reduction of the nitro group in 4-Chloro-5-methoxy-2-nitrotoluene.
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[2] This application note details two primary methods to achieve this:
-
Method A: Catalytic Hydrogenation. This "green" chemistry approach utilizes hydrogen gas and a palladium catalyst to cleanly reduce the nitro group, with water as the main byproduct.[2] It is often the preferred method for its high efficiency and simple workup, which typically involves filtering off the catalyst.[2][3]
-
Method B: Tin(II) Chloride Reduction. This classic method employs a stoichiometric amount of a metal salt, tin(II) chloride, in an acidic medium.[3][4] It is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions or when specialized high-pressure equipment is unavailable.[4] It demonstrates excellent chemoselectivity for the nitro group in the presence of other reducible functionalities.[2]
Reaction Scheme:
(Figure 1: General reaction scheme for the synthesis of this compound.)
Detailed Experimental Protocols
Method A: Catalytic Hydrogenation
This protocol is adapted from standard procedures for the reduction of nitrotoluenes using a palladium catalyst.[5][6]
Materials and Equipment:
-
4-Chloro-5-methoxy-2-nitrotoluene
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH), ACS grade
-
High-pressure autoclave or a flask system with a hydrogen balloon
-
Stirring apparatus (magnetic or mechanical)
-
Filtration setup (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave or a round-bottom flask, dissolve 4-Chloro-5-methoxy-2-nitrotoluene (1.0 eq) in methanol to a concentration of approximately 0.2-0.5 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Inerting: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-4 atm or a hydrogen-filled balloon). For laboratory scale, vigorous stirring under a hydrogen balloon at atmospheric pressure is often sufficient.[2]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen. Caution: The Pd/C catalyst is pyrophoric and must not be allowed to dry on the filter paper.[2] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.
-
Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary.
Method B: Tin(II) Chloride Reduction
This protocol is based on the well-established use of stannous chloride for the chemoselective reduction of nitroarenes.[7][8]
Materials and Equipment:
-
4-Chloro-5-methoxy-2-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-5-methoxy-2-nitrotoluene (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[2]
-
Acidification: Slowly add concentrated hydrochloric acid with stirring. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (or stir at room temperature) and monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is greater than 10. Tin salts will precipitate as tin oxides/hydroxides.[4]
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Data Summary and Characterization
| Parameter | Method A: Catalytic Hydrogenation | Method B: Tin(II) Chloride Reduction |
| Reducing Agent | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, HCl |
| Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature | Room Temp. to Reflux |
| Pressure | 1-4 atm (or balloon) | Atmospheric |
| Typical Yield | >95% | 85-95% |
| Workup | Filtration of catalyst | Neutralization & Extraction |
| Byproducts | Water | Tin salts (Sn⁴⁺) |
| Pros | High yield, clean, "green" | High chemoselectivity, no pressure equip. needed |
| Cons | Pyrophoric catalyst, H₂ handling | Stoichiometric metal waste, cumbersome workup |
Expected Characterization Data for this compound:
-
Molecular Formula: C₈H₁₀ClNO
-
Molecular Weight: 171.62 g/mol [1]
-
Appearance: Off-white to light brown solid
-
Melting Point: 102-103 °C[1]
-
¹H NMR: Spectral data will show characteristic peaks for aromatic protons, a methoxy group singlet, a methyl group singlet, and a broad singlet for the amine protons.
-
¹³C NMR: Will display 8 distinct carbon signals corresponding to the molecular structure.
-
Mass Spec (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 171 and an M+2 peak at m/z ≈ 173 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Safety and Handling
Reagent-Specific Precautions:
-
Nitrotoluenes: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[9][10][11] They may cause damage to organs through prolonged exposure.[9]
-
Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially after use when it is dry and saturated with hydrogen.[2] Do not allow the catalyst to become dry on the filter paper. Quench the catalyst carefully with water after filtration.
-
Hydrogen Gas: Hydrogen is highly flammable and explosive.[2] Ensure the reaction setup is secure and free from leaks. Operate in a well-ventilated area, away from ignition sources.
-
Tin(II) Chloride & HCl: Tin compounds can be toxic, and concentrated HCl is highly corrosive.[4] Handle both with extreme care, using appropriate PPE. The neutralization step with NaOH is highly exothermic and should be performed slowly and with cooling.
General Laboratory Safety:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and gloves.
-
Perform all operations in a certified chemical fume hood.[12]
-
Have appropriate spill kits and fire extinguishers readily available.
-
Dispose of all chemical waste according to institutional and local regulations.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.
Caption: General workflow for the synthesis and purification.
Mechanistic Insights
The reduction of a nitro group to an amine, whether by catalytic hydrogenation or dissolving metal reduction, is a six-electron process.
Catalytic Hydrogenation: The reaction occurs on the surface of the palladium catalyst. The nitroaromatic compound adsorbs onto the catalyst surface, where it reacts with hydrogen atoms that have been dissociatively chemisorbed onto the palladium. The reduction proceeds through nitroso and hydroxylamine intermediates, which are typically not isolated as they are rapidly converted to the final amine product.[13]
Tin(II) Chloride Reduction: This reduction proceeds via a series of single-electron transfers from the Sn²⁺ ions to the nitro group.[4] The reaction is carried out in acidic conditions, which provide the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group. The overall stoichiometry involves three equivalents of SnCl₂ for each equivalent of the nitro compound.
Caption: Simplified pathway of nitro group reduction.
References
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements. Scientific.Net. Available at: [Link]
-
Catalytic Hydrogenation of 4-(Hydroxyamino)-2-nitrotoluene and 2,4-Nitroaminotoluene Isomers: Kinetics and Reactivity. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements | Request PDF. ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
4-NITROTOLUENE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Safety Data Sheet: o-Nitrotoluene. Carl ROTH. Available at: [Link]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]
-
Safety Data Sheet: p-Nitrotoluene. Orbit Science. Available at: [Link]
-
Safety Data Sheet: p-Nitrotoluene. Carl ROTH. Available at: [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate. Available at: [Link]
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.Google Patents.
-
4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Synthesis of Substituted Quinolines from 4-Chloro-5-methoxy-2-methylaniline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This document provides a detailed guide for the synthesis of highly substituted quinoline derivatives, utilizing 4-Chloro-5-methoxy-2-methylaniline as a strategic starting material. The inherent substitution pattern of this aniline—featuring chloro, methoxy, and methyl groups—offers a direct route to quinolines with specific functionalities pre-installed on the benzene ring, which is a critical aspect in tuning the pharmacological profile of the final molecule. We will focus on the Combes synthesis, a robust and versatile acid-catalyzed reaction between an aniline and a β-diketone, to produce a 7-Chloro-6-methoxy-2,4,8-trimethylquinoline. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, characterization workflows, and expert troubleshooting advice.
Introduction: The Strategic Value of Substituted Anilines in Quinoline Synthesis
The biological efficacy of quinoline-based drugs is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[4] Therefore, synthetic strategies that allow for precise control over this substitution are of paramount importance. This compound is an exemplary precursor because its substituents are strategically positioned to become integral features of the final quinoline product, influencing its electronic properties, lipophilicity, and metabolic stability.
Classic methodologies for constructing the quinoline core from anilines include several named reactions:
-
Combes Synthesis: An acid-catalyzed reaction of an aniline with a β-diketone.[5][6]
-
Doebner-von Miller Reaction: Utilizes an α,β-unsaturated carbonyl compound to react with an aniline.[5][7][8]
-
Skraup Synthesis: A reaction involving glycerol, an oxidizing agent, and sulfuric acid.
This guide will detail the Combes synthesis due to its reliability and straightforward ability to install alkyl groups at the 2- and 4-positions of the quinoline ring system. By reacting this compound with acetylacetone, we can efficiently synthesize 7-Chloro-6-methoxy-2,4,8-trimethylquinoline, a valuable intermediate for further chemical elaboration.
Mechanistic Pathway: The Combes Synthesis
The Combes synthesis proceeds via an acid-catalyzed condensation and cyclization mechanism. Understanding these steps is crucial for optimizing reaction conditions and minimizing side products.[6][9]
Step 1: Enamine Formation The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone (acetylacetone). Subsequent dehydration results in the formation of a key enamine intermediate.
Step 2: Electrophilic Aromatic Substitution (Cyclization) The acid catalyst (e.g., H₂SO₄) protonates the remaining carbonyl group, activating it for intramolecular cyclization. The electron-rich aniline ring then acts as a nucleophile, attacking the protonated carbonyl carbon in an electrophilic aromatic substitution reaction. The substitution is directed to the position ortho to the activating amino group.
Step 3: Dehydration and Aromatization The resulting intermediate undergoes a final dehydration step, driven by the formation of the stable, aromatic quinoline ring system.
The overall mechanistic flow is depicted below.
Caption: Mechanism of the Combes quinoline synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 7-Chloro-6-methoxy-2,4,8-trimethylquinoline.
Safety Precautions: This procedure involves concentrated strong acid and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | C₈H₁₀ClNO | 171.62 | 5.00 g | 29.1 | Starting Material |
| Acetylacetone | C₅H₈O₂ | 100.12 | 3.50 mL | 34.9 | Reactant |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL | ~276 | Catalyst/Dehydrating Agent |
| 10% Sodium Hydroxide Solution | NaOH (aq) | 40.00 | As needed | - | Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (5.00 g, 29.1 mmol) and acetylacetone (3.50 mL, 34.9 mmol).
-
Acid Addition (Critical Step): Place the flask in an ice-water bath to cool the contents to 0-5 °C. Begin stirring the mixture. Add concentrated sulfuric acid (15 mL) dropwise via the dropping funnel over a period of 20-30 minutes. Causality: The initial condensation is exothermic; slow, cooled addition prevents overheating and potential side reactions like uncontrolled polymerization or sulfonation.
-
Reaction Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath at 100-110 °C for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aniline spot indicates reaction completion.
-
Work-up and Isolation:
-
Allow the dark, viscous reaction mixture to cool to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing ~150 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. A solid precipitate should form. Causality: The quinoline product is protonated and soluble in strong acid. Basification deprotonates the quinoline nitrogen, causing it to precipitate out of the aqueous solution.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
-
Purification:
-
Dry the crude solid in a desiccator or a vacuum oven at 50 °C.
-
Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.
-
Product Characterization Workflow
Confirming the structure and purity of the synthesized 7-Chloro-6-methoxy-2,4,8-trimethylquinoline is essential.
Caption: A logical workflow from synthesis to final product confirmation.
-
¹H NMR Spectroscopy: Expect distinct singlets for the three methyl groups (at C2, C4, and C8) and the methoxy group (at C6). A singlet should also appear for the lone aromatic proton at C5.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated mass of C₁₃H₁₄ClNO (m/z = 235.08). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be observable.
-
Infrared (IR) Spectroscopy: Look for characteristic C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range, indicative of the aromatic quinoline core.
Field-Proven Insights and Troubleshooting
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Very Low or No Yield | 1. Incomplete reaction. 2. Insufficiently acidic conditions. 3. Loss of product during neutralization (pH overshot). | 1. Extend heating time and re-check via TLC. 2. Ensure concentrated acid was used and not old/hydrated. 3. Add base slowly while monitoring pH carefully. |
| Formation of Dark Tar/Polymer | 1. Reaction temperature was too high. 2. Acid was added too quickly, causing an uncontrolled exotherm. | 1. Maintain strict temperature control (100-110 °C). 2. Adhere to slow, dropwise addition of acid in an ice bath. Consider using Polyphosphoric Acid (PPA) as a milder alternative to H₂SO₄. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Incorrect recrystallization solvent. | 1. Purify the crude material via column chromatography (silica gel, Hexane/Ethyl Acetate gradient). 2. Experiment with different solvent systems (e.g., isopropanol, methanol/water). |
| Product Contaminated with Sulfonated Byproduct | Excessive heating (>120 °C) or prolonged reaction time with H₂SO₄. | Reduce reaction temperature and time. If sulfonation is persistent, switch to a non-sulfonating acid catalyst like PPA. |
Conclusion and Future Applications
The Combes synthesis provides an effective and direct route to 7-Chloro-6-methoxy-2,4,8-trimethylquinoline from this compound. The resulting product is a highly functionalized scaffold, primed for further synthetic modification. The chlorine atom at the C7 position is a particularly useful handle for introducing additional molecular complexity through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, enabling the rapid generation of diverse compound libraries for drug discovery screening. The methodologies and insights provided herein should empower researchers to confidently synthesize and explore this valuable class of heterocyclic compounds.
References
-
M. A. De P, V. S. G, and A. V. K. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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S. S, S. A, and S. V. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
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Cambridge University Press. Doebner-von Miller Synthesis. Available at: [Link]
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ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]
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Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
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Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]
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MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]
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MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. Available at: [Link]
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Application of 4-Chloro-5-methoxy-2-methylaniline in medicinal chemistry
An Application Guide to Substituted Anilines in Medicinal Chemistry: Scaffolds for Targeted Therapeutics
Introduction: The Role of Substituted Anilines in Modern Drug Discovery
This guide addresses the application of substituted anilines, with a specific focus on the structural motifs exemplified by 4-Chloro-5-methoxy-2-methylaniline, within the realm of medicinal chemistry. While the direct application of this precise isomer in major, publicly documented drug synthesis pathways is not extensively reported, the broader class of chloro-, methoxy-, and methyl-substituted anilines represents a cornerstone of modern pharmacophore design and synthetic strategy. These compounds are crucial building blocks, valued for their ability to be chemically modified and for the specific physicochemical properties their substituents impart to a final drug molecule.
The strategic placement of chloro, methoxy, and methyl groups on an aniline ring can profoundly influence a molecule's binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profile. As such, anilines with this substitution pattern are of significant interest to researchers and drug development professionals, particularly in the design of targeted therapies like kinase inhibitors.
To provide a practical context, this document will use well-documented, structurally related isomers and derivatives to illustrate the core principles and applications. A representative example from this chemical class is 4-Chloro-2-methoxy-5-methylaniline , whose properties are summarized below.
Table 1: Physicochemical Properties of a Representative Substituted Aniline
| Property | Value | CAS Number |
| IUPAC Name | 4-chloro-2-methoxy-5-methylaniline | 6376-14-3 |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | |
| Appearance | Solid | |
| Melting Point | 102-103 °C | |
| Boiling Point | 274.6 °C at 777 mmHg | |
| Primary Application | Pharmaceutical & Dye Intermediate |
Data sourced from publicly available chemical databases.[1][2]
Core Application: Substituted Anilines as Privileged Scaffolds for Kinase Inhibitors
A vast number of FDA-approved small-molecule drugs, particularly in oncology, are kinase inhibitors.[3] These drugs function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.
The 4-anilinoquinazoline and 4-anilinoquinoline cores are "privileged scaffolds" in kinase inhibitor design.[4][5] The substituted aniline moiety is instrumental, projecting into the ATP-binding pocket of the target kinase. The substituents on the aniline ring form key interactions that determine the inhibitor's potency and selectivity.
-
The Aniline Nitrogen: The nitrogen atom of the aniline typically forms a crucial hydrogen bond with a "gatekeeper" residue in the hinge region of the kinase, anchoring the inhibitor in place.
-
Ring Substituents (Cl, OCH₃, CH₃): These groups occupy adjacent hydrophobic and hydrophilic pockets, fine-tuning the binding affinity. The strategic placement of a chloro group can enhance van der Waals interactions or form halogen bonds, while a methoxy group can act as a hydrogen bond acceptor.
The diagram below illustrates the general binding mode of a 4-anilinoquinazoline-based kinase inhibitor, highlighting the critical role of the substituted aniline ring.
Caption: Generalized binding mode of a 4-anilinoquinazoline kinase inhibitor.
Representative Synthetic Protocol: Preparation of a Key Quinoline Intermediate
To illustrate the synthetic chemistry involved in creating advanced scaffolds from aniline precursors, this section details the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . This molecule serves as a valuable intermediate for building more complex kinase inhibitors. The procedure starts from 4-methoxyaniline and involves a three-step sequence: cyclization, nitration, and chlorination.
This protocol is adapted from a published method and demonstrates a robust pathway for constructing the quinoline core.[6][7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a quinoline intermediate.
Step-by-Step Methodology
Objective: To synthesize 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline.
Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol (Cyclization)
-
Reagents & Setup: To a flask containing 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (PPA) (16.0 g) drop-wise with vigorous stirring.
-
Reaction: Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice water. Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain the product as a yellow solid.
Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol (Nitration)
-
Reagents & Setup: Dissolve the product from Step 1 (e.g., 1.8 g, 10.5 mmol) in propionic acid (100 mL) in a flask equipped with a dropping funnel.
-
Reaction: Prepare a nitrating mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL). Add this mixture drop-wise to the stirred solution over 1 hour at room temperature.
-
Heating: After the addition is complete, raise the temperature to 125 °C and maintain for 2 hours.
-
Isolation: Cool the reaction mixture. The product will precipitate. Filter the solid, wash with a saturated sodium bicarbonate (NaHCO₃) solution, then with water, and dry to yield a yellow powdery solid.
Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Chlorination)
-
Reagents & Setup: Suspend the nitrated product from Step 2 (e.g., 1.2 g, 5.4 mmol) in phosphorus oxychloride (POCl₃, 36.2 mL).
-
Catalyst: Add 2 drops of N,N-Dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to 110 °C and stir for 2 hours.
-
Work-up: Cool the solution and concentrate it under reduced pressure to remove excess POCl₃. Carefully add the residue to ice water.
-
Isolation: Neutralize with a saturated NaHCO₃ solution. Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the final product as a milk-white solid.[6][7]
Self-Validation: Each step should be monitored by TLC to ensure reaction completion. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry (MS) to validate the outcome.
Structure-Activity Relationship (SAR) Insights
The choice of substituents on the aniline ring is a critical component of rational drug design. The chloro, methoxy, and methyl groups are not arbitrary; they are selected to optimize interactions with the target protein and to modulate the drug's overall properties.
Table 2: Functional Role of Key Substituents in Kinase Inhibitors
| Substituent | Position on Aniline Ring | Rationale & Impact on Activity |
| Chloro (-Cl) | meta or para | Hydrophobicity & Halogen Bonding: Fills small, hydrophobic pockets in the ATP-binding site. Can act as a halogen bond donor to backbone carbonyls, increasing binding affinity and residence time. Often improves metabolic stability. |
| Methoxy (-OCH₃) | meta or para | H-Bond Acceptor & Solubility: The oxygen can act as a hydrogen bond acceptor with nearby amino acid residues. Can improve aqueous solubility and alter the molecule's electronic properties, influencing its pKa and absorption. |
| Methyl (-CH₃) | ortho or meta | Steric Influence & Lipophilicity: An ortho-methyl group can induce a non-planar conformation between the aniline and quinazoline rings, which can be crucial for fitting into the binding pocket and improving selectivity. Adds lipophilicity. |
Case Study: Synthesis of Pazopanib
Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3] Its synthesis is a multi-step process that exemplifies how different chemical building blocks are assembled to create a complex, targeted drug. While this compound is not a direct precursor, the synthesis of Pazopanib showcases the importance of other substituted anilines, such as 5-amino-2-methylbenzenesulfonamide .
The general synthetic strategy involves the coupling of three key fragments:
-
An N-methylated indazole core (N,2,3-trimethyl-2H-indazol-6-amine).
-
A pyrimidine linker (2,4-dichloropyrimidine).
-
A substituted aniline side chain (5-amino-2-methylbenzenesulfonamide).
The following diagram outlines a common convergent synthetic route.
Caption: Simplified convergent synthesis of Pazopanib.
This synthesis demonstrates a key principle in drug development: the modular assembly of complex molecules from simpler, functionalized building blocks.[8][9] Each piece is chosen to contribute specific structural features required for the final drug's biological activity.
Conclusion and Future Perspectives
Substituted anilines are indispensable tools in the arsenal of the medicinal chemist. The strategic incorporation of substituents like chloro, methoxy, and methyl groups allows for the precise tuning of a molecule's properties to achieve desired therapeutic effects. While the specific isomer this compound is not yet a prominent player in blockbuster drugs, its structural motifs are emblematic of the scaffolds that have led to significant breakthroughs, particularly in the field of kinase inhibition.
The principles and protocols outlined in this guide highlight the established value of this chemical class. Future research will undoubtedly continue to explore the vast chemical space of substituted anilines, leading to the discovery of next-generation targeted therapies with improved efficacy, selectivity, and safety profiles. The continued development of novel synthetic methodologies will further empower researchers to access new and diverse aniline-based scaffolds for drug discovery campaigns.
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Experimental procedure for N-alkylation of 4-Chloro-5-methoxy-2-methylaniline
An Application Note and Protocol for the N-Alkylation of 4-Chloro-5-methoxy-2-methylaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the N-alkylation of this compound, a substituted aniline of significant interest in the synthesis of pharmacologically active compounds and functional materials. N-alkylated anilines are pivotal structural motifs, and their synthesis is a cornerstone of modern organic chemistry.[1] This guide emphasizes a robust and widely applicable method—reductive amination—while also considering classical approaches. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of N-Alkylated Anilines
The introduction of an alkyl group to the nitrogen atom of an aniline derivative is a critical transformation in synthetic chemistry.[1] The resulting secondary and tertiary amines are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The specific substrate, this compound, presents a unique synthetic challenge due to its electronic and steric properties. The methoxy group (-OCH₃) is electron-donating, which generally increases the nucleophilicity of the amine, while the chloro group (-Cl) is electron-withdrawing. The ortho-methyl group (-CH₃) introduces steric hindrance around the nitrogen atom, which can influence reaction rates and accessibility for alkylating agents.
Several methodologies exist for the N-alkylation of anilines, each with its own advantages and limitations. These include:
-
Reductive Amination: A versatile one-pot reaction involving a carbonyl compound and a reducing agent. It is often the method of choice due to its high selectivity for mono-alkylation and broad substrate scope.[3]
-
Classical Nucleophilic Substitution: Reaction with alkyl halides, a straightforward method that can be prone to over-alkylation.[3]
-
Metal-Catalyzed Alkylation: Using alcohols or boronic acids as alkylating agents, often referred to as "borrowing hydrogen" catalysis, which is considered an environmentally benign approach.[3][4][5]
This guide will focus on providing a detailed protocol for reductive amination, a reliable and efficient method for the target transformation.
Critical Safety Considerations
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with the starting material, this compound.
Hazard Profile:
-
Toxicity: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: It is suspected of causing cancer.[6]
-
Skin Sensitization: May cause an allergic skin reaction.
Mandatory Safety Precautions:
-
Engineering Controls: All handling of solid and dissolved this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Wash hands and skin thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[7]
Recommended Experimental Protocol: Reductive Amination
Reductive amination is a highly efficient one-pot procedure for the N-alkylation of anilines. The reaction proceeds through the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[3] This method avoids the isolation of the often-unstable imine and typically provides excellent yields of the desired mono-alkylated product.[2][9]
Rationale for Reagent Selection
-
Substrate: this compound.
-
Alkylating Agent: An aldehyde or ketone (1.1 equivalents). The choice of carbonyl compound will determine the alkyl group to be introduced. For example, using benzaldehyde will result in N-benzylation.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents). This reagent is particularly well-suited for reductive amination as it is milder than other borohydrides (like NaBH₄) and is selective for the reduction of imines in the presence of most carbonyl groups.[3]
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). These aprotic solvents are commonly used for this transformation.
-
Catalyst: Glacial Acetic Acid (catalytic amount, ~0.1 equivalents). A mild acid catalyst is required to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the neutral imine.[3]
Step-by-Step Laboratory Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (to make a 0.1-0.2 M solution).
-
Reagent Addition: Add the aldehyde or ketone (1.1 eq) to the stirred solution, followed by the addition of a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue to stir the reaction at room temperature until the starting aniline is completely consumed, as indicated by TLC analysis (typically 4-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[3][4]
General Experimental Workflow Diagram
Caption: General workflow for N-alkylation via reductive amination.
Mechanistic Insights: The Reductive Amination Pathway
The success of the reductive amination protocol hinges on a two-stage mechanism occurring in a single pot. Understanding this pathway is crucial for troubleshooting and optimization.
Stage 1: Formation of the Iminium Ion The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration, catalyzed by the acetic acid, to form an iminium ion. The iminium ion is a key intermediate, as it is significantly more electrophilic than the starting carbonyl compound.
Stage 2: Hydride Reduction The sodium triacetoxyborohydride then acts as a hydride donor. The hydride (H⁻) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final N-alkylated aniline product.
Caption: Simplified mechanism of reductive amination.
Quantitative Data Summary
The following table provides a general summary of the reaction parameters for the reductive amination of this compound. Researchers should optimize these conditions for their specific carbonyl substrate.
| Parameter | Recommended Value/Reagent | Rationale |
| Aniline Substrate | This compound | 1.0 equivalent |
| Alkylating Agent | Aldehyde or Ketone | 1.1 - 1.2 equivalents to ensure full conversion of the aniline. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 equivalents; a mild and selective reagent for imine reduction.[3] |
| Catalyst | Glacial Acetic Acid | ~0.1 equivalents to facilitate iminium ion formation.[3] |
| Solvent | Anhydrous DCE or THF | 0.1 - 0.2 M concentration. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are typically sufficient.[2][3] |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 95% | Yields are generally high but depend on the specific carbonyl partner.[2][10] |
Alternative Methodologies
While reductive amination is the recommended primary route, other methods can be employed.
Direct Alkylation with Alkyl Halides
This classical method involves the direct reaction of the aniline with an alkyl halide (e.g., ethyl iodide, benzyl bromide) in the presence of a base (e.g., K₂CO₃, Et₃N). While straightforward, this approach can suffer from a lack of selectivity, often leading to di-alkylation and the formation of quaternary ammonium salts. Careful control of stoichiometry is critical to favor the mono-alkylated product.
Buchwald-Hartwig Amination
For more complex couplings, particularly with aryl groups, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction forms C-N bonds between amines and aryl halides or triflates.[11] This method is highly versatile but requires specialized palladium catalysts and ligands.[12][11]
Conclusion
The N-alkylation of this compound is a key transformation for accessing valuable chemical entities. The reductive amination protocol detailed in this guide offers a reliable, high-yielding, and selective method for achieving this goal. By understanding the underlying mechanism and adhering to the critical safety precautions, researchers can confidently and successfully synthesize the desired N-alkylated products for application in drug discovery and materials science.
References
-
Rhee, H. et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society. Available at: [Link]
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Chandrasekhar, S. et al. (2010). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L. et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024). Arylamine synthesis by amination (alkylation). Available at: [Link]
-
Rhee, H. et al. (2007). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
TSI Journals. (2015). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
-
CPAchem. (2023). Safety data sheet for 4-Chloro-2,5-dimethoxyaniline. Available at: [Link]
-
CPAchem. (2024). Safety data sheet for 5-Chloro-2-methylaniline. Available at: [Link]
-
Reddy, B. et al. (2022). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
- Britton, E. & Holmes, R. (1933). Method of separating alkyl anilines. Google Patents.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Analytical methods for the characterization of 4-Chloro-5-methoxy-2-methylaniline
An Application Note for the Comprehensive Characterization of 4-Chloro-2-methoxy-5-methylaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 4-Chloro-2-methoxy-5-methylaniline (CAS No. 6376-14-3), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Ensuring the identity, purity, and quality of this compound is critical for downstream applications and regulatory compliance. This guide moves beyond simple protocols to explain the underlying scientific principles behind the choice of analytical techniques, empowering researchers and quality control scientists to develop and validate robust characterization workflows. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction and Physicochemical Profile
4-Chloro-2-methoxy-5-methylaniline is a substituted aromatic amine. Its multifaceted applications necessitate a stringent analytical control strategy to identify and quantify the active compound, potential process-related impurities, and degradants. An incorrect isomeric form or the presence of impurities can have profound impacts on the efficacy, safety, and stability of the final product.
A multi-tiered analytical approach is essential for unambiguous characterization. Chromatographic techniques provide quantitative data on purity, while spectroscopic methods offer definitive structural elucidation. The integration of these methods provides a holistic quality profile of the substance.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-5-methylaniline
| Property | Value | Source(s) |
| CAS Number | 6376-14-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1][3] |
| Molecular Weight | 171.62 g/mol | [1] |
| Melting Point | 102-103 °C | [1][2] |
| Boiling Point | 274.6 °C at 777 mmHg | [1] |
| Appearance | Solid (form varies) | N/A |
| Predicted XlogP | 2.2 | [3] |
Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, separating the main component from any synthesis by-products or degradation products. Employing two orthogonal chromatographic techniques, such as HPLC and GC, provides a high degree of confidence in the purity value.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the preferred method for quantifying the purity of non-volatile and thermally labile compounds like substituted anilines. A reverse-phase method is ideal, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is a robust, versatile choice for separating a wide range of moderately polar to nonpolar compounds.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range to elute the analyte.
-
Acidic Modifier: The amine functional group on the aniline can interact with residual silanols on the silica support, causing peak tailing. The addition of a small amount of an acid (like formic or phosphoric acid) to the mobile phase protonates the amine, and also suppresses the ionization of silanols, leading to sharper, more symmetrical peaks.[4] Formic acid is recommended for LC-MS compatibility.[5]
-
UV Detection: The aromatic ring provides strong chromophores, making UV detection highly sensitive. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Protocol 2.1: HPLC Purity Method
-
Sample Preparation: Accurately weigh approximately 10 mg of 4-Chloro-2-methoxy-5-methylaniline and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1.0 mg/mL stock solution. Further dilute as needed.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector: 254 nm
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Calculate purity by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity and Volatile Impurities
GC is an excellent orthogonal technique to HPLC, with separation based on volatility and interaction with the stationary phase. It is particularly effective for identifying volatile impurities. However, the analysis of amines by GC can be challenging due to their polarity.[6]
Causality Behind Experimental Choices:
-
Column: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), is suitable for separating a broad range of compounds.
-
Deactivated Column/Liner: To prevent peak tailing from the interaction of the basic amine group with active sites in the system, a deactivated column and inlet liner are crucial.[6]
-
Mass Spectrometry (MS) Detector: MS provides definitive identification of the analyte and any separated impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is superior to less specific GC detectors.[7]
Protocol 2.2: GC-MS Method
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS System & Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection: 1 µL, Split ratio 20:1
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Mass Range: Scan m/z 40-450
-
-
Analysis: The retention time confirms the identity against a standard. The mass spectrum provides structural confirmation. The expected molecular ion (M⁺) would be at m/z 171/173 due to the chlorine isotope pattern. Key fragments may arise from the loss of CH₃• (m/z 156/158) or CH₃O• (m/z 140/142). Impurities are identified by comparing their spectra against libraries (e.g., NIST).
Definitive Structural Elucidation
While chromatography coupled with mass spectrometry provides strong evidence for identity, NMR spectroscopy is the gold standard for unambiguous structure elucidation. FTIR serves as a rapid and reliable method for confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The exact chemical shifts are influenced by the electronic effects of the chloro, methoxy, methyl, and amino substituents.
-
Amino Protons (-NH₂): A broad singlet around 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm (integrating to 3H).
-
Methyl Protons (-CH₃): A sharp singlet around 2.2 ppm (integrating to 3H).
Expected ¹³C NMR Spectrum (in CDCl₃, 101 MHz):
-
Eight distinct carbon signals are expected.
-
Aromatic Carbons: Six signals in the ~110-150 ppm range. The carbons directly attached to the oxygen and nitrogen atoms will be the most downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal around 15-20 ppm.
Protocol 3.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra and assign the signals to the corresponding atoms in the molecular structure. The observed shifts, integrations, and coupling patterns must be consistent with the proposed structure of 4-Chloro-2-methoxy-5-methylaniline.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10] It serves as a quick identity check and can reveal impurities that have different functional groups.
Protocol 3.2: FTIR Analysis
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
Table 2: Expected FTIR Absorption Bands for 4-Chloro-2-methoxy-5-methylaniline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Aromatic Stretch | Ar-H |
| 2850 - 2960 | C-H Aliphatic Stretch | -CH₃, -OCH₃ |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1200 - 1250 | C-O Asymmetric Stretch | Aryl-alkyl ether |
| 1000 - 1050 | C-O Symmetric Stretch | Aryl-alkyl ether |
| 700 - 800 | C-Cl Stretch | Aryl Halide |
Integrated Analytical Workflow
A robust characterization combines these techniques into a logical workflow. The results from each analysis should be corroborative, building a comprehensive and defensible quality profile for the compound.
Caption: Integrated workflow for comprehensive characterization.
References
-
G. S. King, "GC/MS analysis of biologically important aromatic amines. Application to human dosimetry," Biomedical and Environmental Mass Spectrometry, vol. 14, no. 5, pp. 221-7, 1987. [Online]. Available: [Link]
-
L. Li et al., "A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives," Magnetic Resonance in Chemistry, vol. 46, no. 8, pp. 744-7, 2008. [Online]. Available: [Link]
-
ResearchGate, "Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry," Request PDF. [Online]. Available: [Link]
-
T. Axenrod and G. A. Webb, "Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives," Journal of the American Chemical Society, 1974. [Online]. Available: [Link]
-
MySkinRecipes, "4-Chloro-2-methoxy-5-methylaniline," 2026. [Online]. Available: [Link]
-
A. Zakrzewska et al., "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines," International Journal of Molecular Sciences, vol. 6, no. 1, pp. 52-62, 2005. [Online]. Available: [Link]
-
SIELC Technologies, "Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column." [Online]. Available: [Link]
-
ResearchGate, "Figure S2: 1 H NMR spectrum of the given aniline compound." [Online]. Available: [Link]
-
AQA, "A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry," 2015. [Online]. Available: [Link]
-
LabRulez GCMS, "Bulletin 737F Amines Analysis by Packed Column GC." [Online]. Available: [Link]
-
M. Less et al., "Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment," Journal of Chromatography A, vol. 810, no. 1-2, pp. 173-82, 1998. [Online]. Available: [Link]
-
PubChem, "4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline." [Online]. Available: [Link]
-
PubChem, "4-Chloro-2,5-dimethoxyaniline." [Online]. Available: [Link]
-
SIELC Technologies, "4-Chloroaniline," 2018. [Online]. Available: [Link]
-
ResearchGate, "FTIR and FTRaman vibrational assignments of 4-Chloro-2-Methylaniline by DFT and Ab-initio calculations," Request PDF. [Online]. Available: [Link]
-
PubChemLite, "4-chloro-2-methoxy-5-methylaniline (C8H10ClNO)." [Online]. Available: [Link]
-
ResearchGate, "FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),..." [Online]. Available: [Link]
-
EPA, "Method 8131: Aniline and Selected Derivatives by Gas Chromatography," 1996. [Online]. Available: [Link]
Sources
- 1. 4-Chloro-2-methoxy-5-methylaniline [myskinrecipes.com]
- 2. 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3 [chemicalbook.com]
- 3. PubChemLite - 4-chloro-2-methoxy-5-methylaniline (C8H10ClNO) [pubchemlite.lcsb.uni.lu]
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- 5. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Scale-up synthesis of 4-Chloro-5-methoxy-2-methylaniline for laboratory use
An Application Note on the Laboratory Scale-Up Synthesis of 4-Chloro-5-methoxy-2-methylaniline
Introduction
This compound is a substituted aniline that serves as a crucial intermediate in the synthesis of various high-value chemical entities, including pigments, agrochemicals, and pharmaceutical agents.[1] Its specific substitution pattern makes it a valuable building block for complex molecular architectures. The reliable and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial laboratories.
This application note provides a detailed guide for the synthesis of this compound from its corresponding nitro precursor, 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. We present two robust methods for the reduction of the nitro group: a classic approach using stannous chloride (SnCl₂), ideal for smaller laboratory scales, and a catalytic hydrogenation method, which is more amenable to scale-up, offering improved atom economy and a more environmentally benign profile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic rationale, and process optimization insights.
Section 1: Synthetic Strategy and Mechanistic Overview
The core transformation in this synthesis is the reduction of an aromatic nitro group to an amine. This is a fundamental reaction in organic chemistry with numerous established protocols.[2] The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the available equipment.
The precursor, 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, is commercially available, making the reduction step the key focus for producing the target aniline.
Sources
Application Notes and Protocols: The Strategic Use of Substituted Anilines in the Development of Targeted Anticancer Agents
Introduction: The Anilino Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. A significant portion of these therapies focuses on the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Within the vast chemical space of kinase inhibitors, molecules incorporating a substituted aniline moiety, particularly as part of a 4-anilinoquinoline or 4-anilinoquinazoline scaffold, have emerged as a highly successful and versatile class of drugs.[2][3][4] These structures have proven to be exceptionally effective at targeting the ATP-binding site of various kinases, including the epidermal growth factor receptor (EGFR) and Abl/Src kinases.[3][5]
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of substituted anilines in the synthesis of potent anticancer agents. While the initial query focused on 4-Chloro-5-methoxy-2-methylaniline, the available literature more prominently features the isomeric and functionally related 2,4-dichloro-5-methoxyaniline as a key building block. Therefore, we will use the synthesis of the FDA-approved drug Bosutinib , a potent dual Src/Abl kinase inhibitor, as a central case study to illustrate the practical application and chemical rationale behind the use of this class of compounds.
The 4-Anilinoquinoline/Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition
The 4-anilinoquinoline and 4-anilinoquinazoline cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to the hinge region of the kinase ATP-binding pocket through hydrogen bonding. The aniline substituent projects into a more variable region of the active site, allowing for the fine-tuning of potency and selectivity against different kinases.
Structure-Activity Relationship (SAR) Insights
Extensive research has elucidated key structure-activity relationships for this class of inhibitors:
-
The Quinoline/Quinazoline Core: This heterocyclic system is essential for activity, providing the necessary geometry and hydrogen bond acceptors to interact with the kinase hinge region.[3]
-
The Anilino Linker: A secondary amine linkage between the heterocyclic core and the phenyl ring is generally optimal for potent inhibition.
-
Substituents on the Anilino Ring: The nature and position of substituents on the aniline ring are critical for modulating potency and selectivity. Small, lipophilic groups, often at the 3- and 4-positions, can enhance binding affinity by interacting with hydrophobic pockets in the active site.[1][3]
-
Substituents on the Heterocyclic Core: Electron-donating groups on the quinoline or quinazoline ring system can increase the basicity of the ring nitrogens, potentially enhancing the hydrogen bonding interactions with the kinase hinge region and thereby increasing potency.[3]
The strategic selection of a substituted aniline is therefore a critical step in the design of a kinase inhibitor with the desired pharmacological profile.
Case Study: Synthesis of Bosutinib Utilizing 2,4-dichloro-5-methoxyaniline
Bosutinib (marketed as Bosulif) is a potent oral inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[2][6] Its chemical structure features a 4-anilinoquinoline core, with the aniline portion derived from 2,4-dichloro-5-methoxyaniline.
Mechanism of Action of Bosutinib
Bosutinib functions as an ATP-competitive inhibitor of Bcr-Abl and Src family kinases.[6][7] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in most cases of CML. By blocking the ATP-binding site of Bcr-Abl, Bosutinib inhibits its autophosphorylation and the downstream signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells.[2][5] The dual inhibition of Src family kinases contributes to its efficacy, particularly in cases of resistance to other tyrosine kinase inhibitors like imatinib.[5][7]
Signaling Pathway Targeted by Bosutinib
Caption: Bcr-Abl signaling pathways and the inhibitory action of Bosutinib.
Synthetic Workflow for Bosutinib
The synthesis of Bosutinib can be accomplished through various routes. A common and efficient approach involves the coupling of a pre-functionalized quinoline core with 2,4-dichloro-5-methoxyaniline. The following workflow outlines a representative synthesis.
Caption: Simplified synthetic workflow for Bosutinib.
Experimental Protocols
The following protocols are adapted from published procedures and are intended for informational purposes.[8] Researchers should consult the original literature and adhere to all laboratory safety guidelines.
Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile
This step involves the nucleophilic aromatic substitution reaction between the quinoline core and the substituted aniline.
Materials and Reagents:
-
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Acetonitrile (anhydrous)
-
Hydrochloric acid in isopropyl alcohol
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add 2,4-dichloro-5-methoxyaniline (1.15 eq).
-
Stir the mixture under an inert atmosphere.
-
Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.
-
Heat the reaction mixture to 75-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with cold acetonitrile, and dry under vacuum to yield the desired product.
Causality and Insights:
-
The use of an acid catalyst (HCl) protonates the quinoline ring, making the C4 position more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction while minimizing side reactions.
-
An inert atmosphere is crucial to prevent oxidation of the aniline starting material.
Protocol 2: Synthesis of Bosutinib via Alkylation
This final step introduces the solubilizing side chain to the quinoline core.
Materials and Reagents:
-
4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile
-
1-(3-chloropropyl)-4-methylpiperazine dihydrochloride
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium iodide (catalyst)
Procedure:
-
To a solution of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (excess, e.g., 3.0 eq) and a catalytic amount of sodium iodide.
-
Add 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (1.2 eq) to the mixture.
-
Heat the reaction to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then purify by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure Bosutinib.
Causality and Insights:
-
Potassium carbonate acts as a base to deprotonate the hydroxyl group on the quinoline ring, forming a more nucleophilic phenoxide.
-
The phenoxide then displaces the chloride from 1-(3-chloropropyl)-4-methylpiperazine in a Williamson ether synthesis.
-
Sodium iodide serves as a catalyst via the Finkelstein reaction, where it transiently converts the alkyl chloride to the more reactive alkyl iodide, accelerating the reaction rate.
-
DMF is an excellent solvent for this type of SN2 reaction due to its polar aprotic nature.
Quantitative Data Summary
The efficacy of anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) against specific cancer cell lines or kinases.
| Compound | Target Kinase | IC50 Value | Cell Line | Reference |
| Bosutinib | Abl | ~1.2 nM | - | [7] |
| Src | ~1.0 nM | - | [7] | |
| Gefitinib | EGFR | 2-37 nM | Various | [9] |
| Erlotinib | EGFR | 2 nM | - | [10] |
| Lapatinib | EGFR/HER2 | 10.8/9.8 nM | - | [10] |
Note: IC50 values can vary depending on the assay conditions.
Conclusion and Future Perspectives
The strategic use of substituted anilines, exemplified by the role of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib, remains a cornerstone of modern anticancer drug discovery. The modular nature of the 4-anilinoquinoline and 4-anilinoquinazoline scaffolds allows for extensive synthetic exploration, leading to the development of highly potent and selective kinase inhibitors. While the originally queried this compound is not prominently featured in current literature, its structural similarity to established pharmacophores suggests it could be a viable, novel building block for future kinase inhibitor design. Researchers are encouraged to explore such underexploited aniline isomers to potentially uncover new structure-activity relationships and develop next-generation targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for such endeavors.
References
-
Bosutinib. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2017). Molecules, 22(9), 1543. Available at: [Link]
-
What is the mechanism of Bosutinib Monohydrate? (2024). Patsnap Synapse. Available at: [Link]
-
Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Available at: [Link]
-
Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs, 15(11), 1385-1397. Available at: [Link]
-
Definition of bosutinib. NCI Drug Dictionary. National Cancer Institute. Available at: [Link]
-
Elkins, J. M., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 63(3), 1227-1243. Available at: [Link]
-
Bosutinib: Uses, Interactions, Mechanism of Action, and More. Minicule. Available at: [Link]
-
Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. Available at: [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules, 28(6), 2795. Available at: [Link]
-
Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. (2020). ResearchGate. Available at: [Link]
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276. Available at: [Link]
-
Kumar, P., et al. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(1), 39-47. Available at: [Link]
- Process for preparation of bosutinib. (2015). Google Patents. WO2015198249A1.
-
Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812. Available at: [Link]
-
Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13500. Available at: [Link]
-
Rewcastle, G. W., et al. (1995). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Medicinal Chemistry, 38(18), 3482-3487. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-methoxy-2-methylaniline
Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-methylaniline. This guide is designed for researchers, chemists, and process development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. As an intermediate in the production of dyes, pigments, and potential agrochemicals, achieving an efficient and reproducible synthesis is paramount.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the laboratory.
Section 1: Overview of the Primary Synthetic Pathway
The most industrially viable and scalable method for preparing substituted anilines like this compound is the catalytic hydrogenation of the corresponding nitroaromatic compound. This approach is favored due to its high conversion rates, clean reaction profile, and the availability of the nitro-precursor.
The core transformation is: 4-Chloro-5-methoxy-2-methyl-nitrobenzene → this compound
This reduction is typically performed using hydrogen gas in the presence of a metal catalyst.
Sources
Common impurities and byproducts in 4-Chloro-5-methoxy-2-methylaniline synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.
Q1: Why is the yield of my this compound unexpectedly low?
A low yield can be attributed to several factors throughout the synthetic process. A common route to this compound involves the chlorination of 5-methoxy-2-methylaniline or the reduction of a nitrated precursor. Let's break down the potential pitfalls in a likely synthetic sequence.
Potential Cause 1: Incomplete Reaction in the Final Reduction Step
The reduction of a nitro-group to an amine is a critical final step in many syntheses of aniline derivatives.[1][2] If this reduction is incomplete, the final product will be contaminated with the starting nitro compound, leading to a lower yield of the desired aniline.
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the complete disappearance of the starting nitro compound before proceeding with the work-up.
-
Catalyst Activity: If employing catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active.[1] If the reaction stalls, carefully add a fresh batch of catalyst.
-
Reaction Conditions: For chemical reductions (e.g., using iron powder or sodium sulfide), ensure the reaction temperature and pH are optimal.[2]
Potential Cause 2: Side Reactions During Chlorination
The chlorination of an activated aromatic ring, such as a methoxy-substituted aniline derivative, can sometimes lead to the formation of isomeric byproducts or over-chlorination. The directing effects of the amine and methoxy groups can lead to chlorination at undesired positions.
Troubleshooting Protocol:
-
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide).[3] Use of excess chlorinating agent can lead to dichlorinated byproducts.
-
Temperature Control: Perform the chlorination at a low temperature to improve selectivity and minimize side reactions.
-
Protecting Groups: Consider protecting the highly activating amino group as an acetamide before chlorination to moderate its directing effect and prevent side reactions. The protecting group can be removed in a subsequent step.
Potential Cause 3: Product Loss During Work-up and Purification
The desired product can be lost during extraction and purification steps. This compound, being an amine, can exhibit some water solubility, especially in acidic conditions.
Troubleshooting Protocol:
-
pH Adjustment: During aqueous work-up, ensure the pH of the aqueous layer is basic before extracting the amine into an organic solvent. This will ensure the amine is in its free base form and has lower water solubility.
-
Solvent Selection: Use a suitable organic solvent for extraction that provides good solubility for the product and is easily separable from the aqueous layer.
-
Purification Method: Column chromatography is often used for purification. Select an appropriate solvent system to achieve good separation from impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the typical starting materials for the synthesis of this compound?
Common starting materials include:
-
5-Methoxy-2-methylaniline: This can be directly chlorinated to yield the final product.
-
4-Methoxy-2-methylnitrobenzene: This would require a chlorination step followed by reduction of the nitro group.
-
4-Chloro-5-methoxy-2-nitrotoluene: This would only require the reduction of the nitro group to the amine.[4][5]
Q2: What are the most common impurities to look out for in my final product?
The impurity profile will depend on the synthetic route chosen. However, some common impurities are listed in the table below.
| Impurity Name | Potential Source | Analytical Signature (Expected) |
| 5-Methoxy-2-methylaniline | Incomplete chlorination of the starting material. | A peak corresponding to the starting material in HPLC or GC-MS. Absence of the chlorine isotope pattern in the mass spectrum. |
| Dichloro-5-methoxy-2-methylaniline isomers | Over-chlorination during the synthesis. | A molecular ion peak in the mass spectrum corresponding to the addition of two chlorine atoms. |
| 4-Chloro-5-hydroxy-2-methylaniline | Cleavage of the methoxy ether group under harsh reaction conditions.[6][7] | A shift in the NMR spectrum and a different retention time in HPLC. |
| Isomeric Chloro-5-methoxy-2-methylanilines | Non-selective chlorination. | Different fragmentation patterns in MS and distinct retention times in chromatographic methods. |
| 4-Chloro-5-methoxy-2-nitrotoluene | Incomplete reduction of the nitro group. | A peak corresponding to the nitro-intermediate in HPLC or GC-MS. |
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
Visualizing the Synthesis and Impurity Formation
To provide a clearer understanding of the synthetic process and potential pitfalls, the following diagrams illustrate a plausible synthetic route and the formation of common impurities.
Caption: Plausible synthetic routes to this compound.
Caption: Formation of common impurities during synthesis.
References
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
-
4-Chloro-2-methoxy-5-methylaniline - MySkinRecipes. Available at: [Link]
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents.
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]
-
Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4 - NIH. Available at: [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. Available at: [Link]
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
5-Chloro-2-methylaniline - analysis - Analytice. Available at: [Link]
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 8. 5-Chloro-2-methylaniline - analysis - Analytice [analytice.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Chloro-5-methoxy-2-methylaniline
Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable substituted aniline. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached through two primary retrosynthetic pathways. Understanding these routes is crucial for diagnosing issues at each stage.
Route A: Electrophilic Chlorination of a Precursor Aniline
This approach involves the direct chlorination of a substituted aniline, such as 3-methoxy-6-methylaniline. The key challenge in this route is controlling the regioselectivity of the chlorination reaction.
Route B: Reduction of a Nitroarene Precursor
This common and often high-yielding strategy involves the synthesis of a nitroarene intermediate, 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene, followed by its reduction to the desired aniline. Troubleshooting in this route often centers on the efficiency and cleanliness of the reduction step.
Below is a visual representation of these synthetic pathways.
Caption: Synthetic strategies for this compound.
II. Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during your synthesis.
Route A: Electrophilic Chlorination
Question 1: My chlorination of 3-methoxy-6-methylaniline is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-chloro product?
Answer: This is a common challenge due to the activating and directing effects of the amino and methoxy groups. Here’s a breakdown of the causes and solutions:
-
The Underlying Chemistry: The amino group is a powerful ortho-, para-director. The methoxy group is also an ortho-, para-director. In 3-methoxy-6-methylaniline, the positions ortho and para to the amino group are sterically hindered or already substituted. The position para to the methoxy group is occupied by the methyl group. This leaves the positions ortho to the methoxy group as potential sites for chlorination. The desired product results from chlorination at the 4-position, which is ortho to the methoxy group and meta to the amino group. However, chlorination can also occur at the 2-position.
-
Troubleshooting Strategies:
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit varying degrees of steric sensitivity and reactivity.
-
N-Chlorosuccinimide (NCS): Often provides better regioselectivity for less reactive positions compared to harsher reagents like chlorine gas. The reaction can be catalyzed by a mild acid or a Lewis acid.[1]
-
Copper(II) Chloride (CuCl₂): This reagent can offer good para-selectivity in the chlorination of anilines, although the specific substitution pattern of your starting material will influence the outcome.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the substrate. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, 1,2-dichloroethane) to more polar (e.g., acetonitrile).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired isomer.
-
Protecting Group Strategy: While adding steps, protecting the highly activating amino group as an acetamide can be a robust strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled and selective chlorination. The protecting group can then be removed by hydrolysis.
-
Route B: Nitroarene Reduction
This is often the more reliable route. The precursor, 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene, can be synthesized via nitration of the corresponding chlorinated aromatic compound. The primary focus of troubleshooting is the reduction of the nitro group.
Question 2: My reduction of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is slow or incomplete. What are the possible causes?
Answer: Several factors can lead to an incomplete or stalled reduction. Let's diagnose the issue based on your chosen reducing agent.
-
For Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl):
-
Insufficient Acid: The acid is crucial for activating the metal surface and protonating the nitro group intermediates. Ensure you are using a sufficient stoichiometric excess of acid.
-
Metal Quality: The surface area and activation of the metal powder are critical. Use fine, high-purity iron or tin powder. For iron, pre-activation by washing with dilute acid can sometimes be beneficial.
-
Steric Hindrance: The substituents on your nitroarene might sterically hinder the approach of the reductant to the nitro group. In such cases, increasing the reaction temperature and/or reaction time may be necessary.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Aniline products are often more polar than their nitro precursors.
-
-
For Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Poisoning: This is a very common issue. Trace impurities in your starting material, solvent, or even from previous reactions in the glassware can poison the catalyst. Common poisons include sulfur compounds, and to a lesser extent, halides.[4]
-
Solution: Ensure your starting material is pure. Use high-purity solvents. Thoroughly clean your hydrogenation vessel. If you suspect catalyst poisoning, you may need to increase the catalyst loading or switch to a more poison-resistant catalyst.
-
-
Insufficient Catalyst Loading: For sterically hindered or electronically deactivated substrates, a higher catalyst loading (e.g., 10-20 mol%) may be required.
-
Inadequate Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure (balloon), some require higher pressures to achieve a reasonable reaction rate. If possible, try increasing the hydrogen pressure.
-
Poor Mixing: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
-
Question 3: I am observing significant dehalogenation (loss of the chloro group) during my catalytic hydrogenation. How can I prevent this?
Answer: Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts.
-
The Underlying Chemistry: The palladium catalyst can facilitate the hydrogenolysis of the carbon-chlorine bond.
-
Troubleshooting Strategies:
-
Catalyst Choice:
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): These are generally less prone to causing dehalogenation compared to palladium catalysts.
-
Modified Palladium Catalysts: Some commercially available palladium catalysts are treated to suppress dehalogenation.
-
-
Reaction Conditions:
-
Avoid Basic Conditions: The presence of a base can promote dehalogenation. If a base is not necessary for the reaction, it should be avoided.
-
Acidic Additives: In some cases, the addition of a small amount of a weak acid can suppress dehalogenation.[5]
-
-
Alternative Reducing Agents: If dehalogenation remains a persistent issue, consider switching to a chemical reduction method such as Fe/HCl or SnCl₂/HCl, which are generally chemoselective for the nitro group in the presence of aryl halides.
-
Question 4: The workup of my Fe/HCl or SnCl₂ reduction is messy, with the formation of emulsions or intractable solids. How can I improve the product isolation?
Answer: This is a frequent complaint with metal-acid reductions due to the formation of metal hydroxides upon basification.
-
The Underlying Chemistry: When you add a base (e.g., NaOH, NaHCO₃) to neutralize the excess acid and precipitate the metal salts, you form a gelatinous precipitate of iron or tin hydroxides, which can trap your product and lead to emulsions during extraction.
-
Workup Optimization:
-
For SnCl₂ Reductions:
-
Strong Base: Instead of a weak base like sodium bicarbonate, use a strong base like concentrated sodium hydroxide solution. Add the base until the initial precipitate of tin(II) hydroxide redissolves to form sodium stannite ([Sn(OH)₃]⁻ or [Sn(OH)₄]²⁻), which is soluble in the aqueous layer. This will result in a much cleaner phase separation.[6]
-
-
For Fe/HCl Reductions:
-
Filtration through Celite®: After basifying the reaction mixture, add a filter aid like Celite® to the slurry before filtration. This will help to create a more porous filter cake and improve the filtration rate. Wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.
-
Vigorous Stirring during Basification: Ensure very efficient stirring as you add the base to promote the formation of more granular and less gelatinous iron hydroxide particles.
-
-
General Tips for Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
-
III. Purification and Characterization
Question 5: My purified this compound is a colored oil/solid. How can I obtain a colorless product?
Answer: Anilines are notoriously prone to air oxidation, which leads to the formation of highly colored impurities.
-
Purification Techniques:
-
Column Chromatography: This is an effective method for removing baseline impurities and colored materials. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be very effective.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to filter the hot solution through Celite® to remove the carbon before allowing the solution to cool and crystallize.[7]
-
Distillation: If your product is a thermally stable liquid or low-melting solid, vacuum distillation can be an excellent purification method.
-
-
Storage:
-
Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from air and light.
-
Refrigeration can also help to slow down the rate of oxidation.
-
Question 6: How can I confirm the identity and purity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your product. A single spot (under UV visualization and/or with a staining agent) is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: You should expect to see distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol [8] |
| Appearance | Solid |
| Melting Point | 102-103 °C[9] |
IV. Experimental Protocols
The following are general, representative protocols for the key transformations. Note: These are illustrative and may require optimization for your specific setup and scale.
Protocol 1: Reduction of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene with Iron/HCl
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1.0 eq), ethanol, and water.
-
Heat the mixture to reflux.
-
Carefully add iron powder (3-5 eq) portion-wise to the refluxing solution.
-
Slowly add concentrated hydrochloric acid (0.5-1.0 eq) dropwise.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully add a saturated solution of sodium bicarbonate or dilute sodium hydroxide to basify the aqueous layer to pH ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aniline.
-
Purify by column chromatography or recrystallization.
Caption: Workflow for Fe/HCl reduction of the nitro precursor.
V. References
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. (2025-08-06). [Link]
-
How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Chemistry Stack Exchange. (2021-09-17). [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. (2025-08-09). [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]
-
US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis. (2009-02-25). [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Purification of Aniline. Chempedia - LookChem. [Link]
-
selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update. Ask this paper. (2009-10-05). [Link]
-
4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]
-
Nitro Reduction - Common Conditions. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. ACS Publications. (2021-03-23). [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Table of Contents. [Link]
-
4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]
-
Hydrogenation troubleshooting. r/Chempros. (2023-02-17). [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
-
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH. [Link]
-
24.8: Reactions of Arylamines. Chemistry LibreTexts. (2024-09-30). [Link]
-
Supporting Information. Beilstein Journals. [Link]
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. (2025-08-06). [Link]
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]
-
US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Purify and dry aniline?. r/chemistry. (2014-05-26). [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. PMC - NIH. (2019-10-03). [Link]
-
Preparation method of 4-methoxy-2-nitroaniline. Eureka | Patsnap. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
EP2606028A1 - Process for the selective meta-chlorination of alkylanilines. Google Patents.
-
Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scirp.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 93-50-5|4-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. CN106045864A - Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method - Google Patents [patents.google.com]
- 6. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-2-methoxy-5-methylaniline [myskinrecipes.com]
- 9. 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3 [chemicalbook.com]
Preventing side reactions in the synthesis of 4-Chloro-5-methoxy-2-methylaniline
Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.
Synthetic Strategy Overview
The most direct and common synthetic route to this compound involves a two-step process:
-
Electrophilic Nitration: The regioselective nitration of 3-Chloro-4-methoxytoluene to form 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.
-
Chemoselective Reduction: The reduction of the nitro intermediate to the target aniline.
Each step presents unique challenges, primarily concerning selectivity and the formation of undesired byproducts. This guide will address these issues systematically.
Caption: General two-step synthesis workflow.
PART 1: Troubleshooting the Nitration Step
The primary challenge in this step is controlling the position of the incoming nitro group to avoid the formation of unwanted isomers and over-nitration products.
Frequently Asked Questions (FAQs): Nitration
Q1: My reaction is producing a mixture of nitro-isomers. How can I improve regioselectivity to favor the desired 5-nitro product?
A1: This is a classic issue of competing directing effects. The starting material, 3-Chloro-4-methoxytoluene, has three substituents that influence the position of electrophilic attack.
-
Methoxy Group (-OCH₃): A powerful activating, ortho, para-director.[1][2]
-
Methyl Group (-CH₃): A moderately activating, ortho, para-director.[1][3]
-
Chloro Group (-Cl): A deactivating, yet ortho, para-director.[1]
The desired nitration occurs at C-5, which is para to the strongly directing methoxy group and ortho to the methyl group. This position is electronically favored. However, side reactions can occur at other positions.
Caption: Key reaction pathways in the reduction step.
Troubleshooting & Optimization:
-
Use Non-Catalytic Methods: Metal/acid reductions are highly effective and generally do not cause dehalogenation.
-
Iron/Acid (Béchamp Reduction): Using iron powder in the presence of an acid like HCl or acetic acid is a robust, scalable, and cost-effective method that is highly selective for the nitro group. [4][5][6] * Tin(II) Chloride (SnCl₂): The SnCl₂/HCl system is another classic method that provides excellent chemoselectivity. [4]2. Optimize Catalytic Hydrogenation: If catalytic hydrogenation is preferred (for cleaner workup), several strategies can suppress dehalogenation:
-
Catalyst Selection: Avoid standard Pd/C. Use specialized catalysts like Platinum-Vanadium on carbon (Pt-V/C) or Raney Cobalt, which show higher selectivity. [7]Sulfided or otherwise modified platinum catalysts are also designed for this purpose. [8][9] * Lower Hydrogen Pressure: Operate at lower H₂ pressures (e.g., 1-5 bar).
-
Control Substrate Concentration: Studies have shown that dehalogenation can decrease at lower substrate concentrations. [7] * Use of Inhibitors: Introducing catalyst modifiers or "poisons" like certain sulfur or nitrogen-containing organic compounds can selectively block the active sites responsible for dehalogenation. [8] Q2: The final product is discolored, and I suspect the presence of azo or azoxy impurities. What causes this?
-
A2: These colored impurities form from the condensation of reaction intermediates, specifically the nitroso (-NO) and hydroxylamine (-NHOH) species, which can react with each other or with the final aniline product. [6]This typically happens when the reduction is incomplete or stalls at the hydroxylamine stage.
Troubleshooting & Optimization:
-
Ensure Complete Reaction: Use a sufficient excess of the reducing agent (for metal/acid methods) or allow the catalytic hydrogenation to proceed until hydrogen uptake ceases. Monitor by TLC to confirm the disappearance of all intermediates.
-
Catalyst Choice: Some catalytic systems, particularly those promoted with species like vanadium, can accelerate the conversion of the hydroxylamine intermediate, preventing its accumulation and subsequent side reactions. [8]3. Purification: If formed, these impurities can often be removed. Treating a solution of the crude product with activated carbon during recrystallization can effectively adsorb colored byproducts. [10]
Experimental Protocol: Chemoselective Reduction with Iron
-
Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the crude 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, ethanol, and water.
-
Reaction: Add fine iron powder (approx. 3 molar equivalents) and a catalytic amount of concentrated hydrochloric acid or ammonium chloride to the mixture.
-
Heating: Heat the stirred suspension to reflux. The reaction is exothermic and may require initial cooling before heating is applied. Maintain reflux for 2-4 hours.
-
Monitoring: Follow the disappearance of the nitro compound by TLC.
-
Workup: Once the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide or sodium carbonate. This precipitates iron salts as iron (II/III) hydroxides.
-
Isolation: Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Purification: Combine the filtrates, remove the ethanol under reduced pressure, and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Summary of Troubleshooting Strategies
| Issue | Step | Primary Cause | Recommended Solution(s) |
| Poor Regioselectivity | Nitration | Competing directing effects; high temperature | Maintain reaction temperature at -10 to 0 °C; slow, controlled addition of nitrating agent. |
| Over-nitration | Nitration | Activating nature of the ring; excess nitrating agent | Use stoichiometric amounts of HNO₃ (1.0-1.05 eq); monitor reaction closely and quench promptly. |
| Tar Formation | Nitration | Oxidation by nitric acid | Maintain very low temperatures (< 0 °C); ensure high purity of starting materials. |
| Dehalogenation | Reduction | Non-selective catalyst (e.g., Pd/C) | Use Fe/HCl or SnCl₂/HCl; alternatively, use specialized catalysts like Pt-V/C or Raney Co under optimized conditions. [7] |
| Azo/Azoxy Impurities | Reduction | Incomplete reduction; accumulation of intermediates | Ensure reaction goes to completion; choose catalysts that rapidly reduce hydroxylamine intermediates. [8][6] |
References
- Vertex AI Search Result 1.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link] [4]3. ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link] [7]4. RSC Publishing. (2019, December 11). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Retrieved from [Link] [11]5. ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link] [5]6. Vertex AI Search Result 6.
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from [12]13. Vertex AI Search Result 13.
- Vertex AI Search Result 14.
- Vertex AI Search Result 20.
- Vertex AI Search Result 21.
- Vertex AI Search Result 22.
-
Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline. Retrieved from [9]24. Vertex AI Search Result 24.
- Vertex AI Search Result 25.
-
Google Patents. (n.d.). US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone. Retrieved from [13]27. Vertex AI Search Result 27.
- Vertex AI Search Result 28.
- Vertex AI Search Result 29.
- Vertex AI Search Result 32.
- Vertex AI Search Result 33.
- Vertex AI Search Result 34.
- Vertex AI Search Result 35.
- Vertex AI Search Result 36.
- Vertex AI Search Result 37.
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NIH. (n.d.). 3-Chloro-4-methoxytoluene. PubChem. Retrieved from [Link] [14]39. Vertex AI Search Result 39.
- Vertex AI Search Result 40.
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Pearson+. (n.d.). What is the major product(s) of each of the following reactions?. Retrieved from [Link] [2]42. Vertex AI Search Result 42.
- Vertex AI Search Result 43.
- Vertex AI Search Result 44.
- Vertex AI Search Result 45.
- Vertex AI Search Result 46.
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- 2. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 9. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 13. US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone - Google Patents [patents.google.com]
- 14. 3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-5-methoxy-2-methylaniline
Welcome to the technical support center for 4-Chloro-5-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this key chemical intermediate. Here, we address common challenges encountered in obtaining high-purity this compound, drawing upon established principles of organic chemistry and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: Why is my isolated this compound discolored (e.g., yellow, brown, or pink) after initial synthesis?
Answer: Discoloration in crude anilines, including this compound, is a frequent issue primarily caused by the formation of colored oxidation byproducts. Aniline derivatives are susceptible to air oxidation, which is often accelerated by light and the presence of trace metal impurities. The color can also stem from residual nitroaromatic precursors if the synthesis involved a reduction step.[1]
Troubleshooting Protocol:
-
Charcoal Treatment: A common and effective method to remove colored impurities is treatment with activated charcoal.
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).
-
Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration to remove the charcoal.[2] The filtrate should be significantly less colored.
-
-
Sulfite Wash: Washing an organic solution of the crude product with an aqueous solution of sodium bisulfite or sodium sulfite can help to remove certain colored impurities.
-
Inert Atmosphere: To prevent further oxidation, conduct purification steps, particularly those involving heating, under an inert atmosphere (e.g., nitrogen or argon).
Question 2: My product purity is low after a single recrystallization. What are the likely impurities and how can I remove them?
Answer: Low purity after a single recrystallization attempt suggests the presence of impurities with similar solubility profiles to this compound. The most probable impurities are:
-
Isomeric Impurities: Positional isomers formed during the synthesis (e.g., other chloro-methoxy-methylaniline isomers).
-
Unreacted Starting Materials: For instance, the corresponding nitroaromatic compound if the synthesis was a reduction.
-
Over- or Under-alkylated Byproducts: If methylation is part of the synthesis.
Troubleshooting Strategies:
-
Solvent System Optimization: A single solvent may not be sufficient to resolve closely related impurities. Experiment with mixed solvent systems to fine-tune the solubility.[3] Common pairs include ethanol/water, methanol/water, or toluene/heptane. The goal is to find a system where the desired product has high solubility in the hot solvent and low solubility upon cooling, while the impurities remain in solution.[4]
-
Column Chromatography: For challenging separations, particularly with isomeric impurities, column chromatography is a powerful technique. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.
-
Acid-Base Extraction: As an aniline, your product is basic and can be protonated to form a water-soluble salt.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Extract with an aqueous acid solution (e.g., 1M HCl). The desired aniline will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified aniline.
-
Extract the purified aniline back into an organic solvent, wash with brine, dry, and concentrate.
-
Question 3: I am having difficulty inducing crystallization of this compound from the recrystallization solvent. What should I do?
Answer: Failure to crystallize upon cooling can be due to several factors, including the use of too much solvent, a supersaturated solution that resists nucleation, or the presence of impurities that inhibit crystal formation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of it to create a more concentrated solution, then attempt to cool again.[2]
-
Induce Nucleation:
-
Maximize Precipitation: Cool the solution in an ice bath to further decrease the solubility of the product and maximize the yield.[2]
-
Anti-Solvent Addition: If using a single solvent system is still problematic, consider adding an "anti-solvent" in which your product is insoluble, but the impurities are soluble. Add the anti-solvent dropwise to the solution of your compound until turbidity persists, then warm slightly to redissolve and cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound?
A1: Purified this compound should be stored in a tightly sealed container to protect it from air and moisture.[5] It is advisable to store it in a cool, dark place, and for long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation and discoloration.[5]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₀ClNO | Helps in calculating molar quantities. |
| Molecular Weight | 171.62 g/mol | Essential for reaction stoichiometry and yield calculations.[5] |
| Melting Point | 102-103 °C | A sharp melting point in this range indicates high purity.[6] |
| Boiling Point | 274.6 °C at 777 mmHg | Suggests that vacuum distillation could be a viable purification method for removing non-volatile impurities.[5] |
| Appearance | White to off-white powder/crystals | Significant deviation from this indicates the presence of impurities. |
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques should be used for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying purity and detecting closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a typical starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1-2%).
-
Melting Point Analysis: A narrow melting point range close to the literature value is a good indicator of purity.[6]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general framework for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Purification Workflow Diagram:
Caption: General workflow for the purification of this compound by recrystallization.
References
-
MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. [Link]
-
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- Google Patents. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
Reddit. Purify and dry aniline? : r/chemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. 4-Chloro-2-methoxy-5-methylaniline [myskinrecipes.com]
- 6. 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
Stability and degradation of 4-Chloro-5-methoxy-2-methylaniline under different conditions
Welcome to the technical support center for 4-Chloro-5-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: What are the recommended storage conditions for this compound to ensure its stability?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place, ideally at temperatures between 2-8°C.[1] It is also advisable to protect the compound from light, as aniline derivatives can be sensitive to photodegradation.[2] Storage under an inert atmosphere can further prevent oxidative degradation.
Question 2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
A change in color, often a darkening or yellowing, is a common indicator of degradation in aniline compounds.[2] This is typically due to oxidation or polymerization upon exposure to air and light.[2] If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or GC-MS, before proceeding with your experiments.
Stability in Solution
Question 3: What is the expected stability of this compound in different solvents?
The stability of this compound in solution can be influenced by the solvent's polarity, protic nature, and the presence of dissolved gases. Protic solvents, especially in the presence of light, can facilitate photodegradation. For general purposes, aprotic solvents like acetonitrile or THF are often suitable for short-term storage of solutions. However, for long-term storage, it is best to store the compound in its solid form. The solvent can also impact thermal stability, with some organic diluents potentially increasing the rate of degradation compared to aqueous solutions.[3]
Question 4: How does pH affect the stability of this compound in aqueous solutions?
The stability of aniline derivatives in aqueous solutions is highly dependent on pH. Generally, aniline is more stable in neutral to slightly acidic conditions.[2][4] At extreme pH values (highly acidic or highly alkaline), the compound may be more susceptible to hydrolysis or other degradation pathways. The protonation state of the aniline headgroup is influenced by pH, which in turn can affect its reactivity and stability.[5] For aniline itself, optimal degradation in some advanced oxidation processes occurs at a pH of around 3, while microbial degradation can be optimal at a neutral pH of 7.[6][7] When working with aqueous solutions, it is crucial to buffer the solution to the desired pH and monitor for any changes over time.
Troubleshooting Guide
Unexpected Experimental Results
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.
-
Possible Cause 1: On-column Degradation. Aniline derivatives can sometimes be thermally labile and may degrade in the heated injector port of a gas chromatograph.
-
Troubleshooting Step: Try lowering the injector temperature. If using GC-MS, consider using a deactivated liner.
-
-
Possible Cause 2: Sample Degradation. The compound may have degraded in solution prior to analysis.
-
Troubleshooting Step: Prepare fresh solutions immediately before analysis. If this is not feasible, store solutions at a low temperature (2-8°C) and protected from light. Analyze a freshly prepared standard to compare with your sample.
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or another source.
-
Troubleshooting Step: Run a blank analysis of your solvent. Ensure all glassware is thoroughly cleaned.
-
Issue 2: My reaction yield is lower than expected, and I suspect degradation of the starting material, this compound.
-
Possible Cause 1: Thermal Degradation. The reaction temperature may be too high, leading to the thermal decomposition of the aniline derivative. Aromatic amines can undergo thermal degradation at elevated temperatures.[8][9]
-
Troubleshooting Step: If possible, lower the reaction temperature. You can also perform a time-course study at the reaction temperature to monitor the stability of the starting material in the reaction mixture (without other reactants if feasible).
-
-
Possible Cause 2: Oxidative Degradation. The reaction may be sensitive to air.
-
Troubleshooting Step: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.
-
-
Possible Cause 3: Incompatibility with Reagents. The aniline may be reacting with other components in the reaction mixture in an unintended way.
-
Troubleshooting Step: Conduct control experiments by incubating the aniline with individual reaction components to identify any potential side reactions.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[10] This protocol provides a general framework that can be adapted for this compound.
1. Materials and Instrumentation:
-
This compound
-
HPLC-UV or LC-MS system
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Oven or heating block
2. Procedure:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add HCl to achieve the desired final concentration (e.g., 0.1 M).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC-UV or LC-MS.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use NaOH instead of HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add H₂O₂ to the solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Place a solution of the compound in an oven at a similar temperature.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
3. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradation products) over time.
-
If using LC-MS, attempt to identify the mass of the degradation products to propose potential degradation pathways.
Protocol 2: Analytical Method for Stability Assessment (HPLC-UV)
This protocol outlines a general HPLC method for monitoring the stability of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC-grade solvents
2. Chromatographic Conditions:
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a suitable time (e.g., 20 minutes) to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the UV maximum of this compound (a diode array detector is useful for this).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Summary
The following table summarizes the known physical and chemical properties of this compound and related compounds, which can be useful in experimental design and data interpretation.
| Property | This compound | Aniline (for comparison) | 4-Chloroaniline (for comparison) |
| Molecular Formula | C₈H₁₀ClNO | C₆H₇N | C₆H₆ClN |
| Molecular Weight | 171.62 g/mol | 93.13 g/mol | 127.57 g/mol |
| Melting Point | 102-103 °C[1][11] | -6 °C | 69.5 °C |
| Boiling Point | 274.6 °C at 777 mmHg[1] | 184 °C | Not readily available |
| Storage | 2-8°C, sealed, dry[1] | Store at 4°C, protect from light[2] | Store separated from strong oxidants |
Visualizing Degradation Concepts
Conceptual Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Reactions of Substituted Anilines
Caption: Potential degradation reactions for substituted anilines.
References
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). Elsevier Science Ltd.[Link]
-
4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. [Link]
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]
-
Aniline. PubChem - NIH. [Link]
-
Thermal degradation rates of different amines. ResearchGate. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. [Link]
-
Effect of the initial pH value on the degradation of Aniline... ResearchGate. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. [Link]
-
4-Chloroaniline. PubChem. [Link]
-
Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini. PubMed. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine Thermal Degradation [bre.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. 4-Chloro-2-methoxy-5-methylaniline | 6376-14-3 [chemicalbook.com]
Identifying and characterizing unexpected products in 4-Chloro-5-methoxy-2-methylaniline reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxy-2-methylaniline. This guide is designed to provide expert insights and troubleshooting assistance for the common and unexpected challenges encountered during its chemical transformations. As a substituted aniline, this compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] However, its reactivity is nuanced, often leading to a mixture of products that can complicate synthesis and purification.
This document moves beyond standard protocols to offer a deeper understanding of the underlying chemical principles that govern the reactions of this molecule. By anticipating potential side reactions and understanding their mechanisms, you can optimize your experimental conditions, improve yields of the desired product, and efficiently characterize any unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regiochemical outcome of EAS reactions on this compound is directed by the combined electronic effects of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, all of which are activating and ortho-, para-directing. The chloro (-Cl) group is deactivating but also ortho-, para-directing. The powerful activating and directing effect of the amino group is generally dominant.[2][3] Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. Given the existing substitution pattern, the primary site of substitution is the position ortho to the amino group and meta to the chloro and methoxy groups.
Q2: Why am I observing the formation of a meta-substituted product in my nitration reaction?
A2: The formation of a meta-substituted product during nitration is a classic example of an unexpected outcome in aniline chemistry.[3] Nitration is typically carried out in a strong acidic medium (e.g., HNO₃/H₂SO₄). Under these conditions, the basic amino group of this compound can be protonated to form an anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director.[4] Consequently, the electrophile (NO₂⁺) will be directed to the position meta to the anilinium group, leading to the formation of the unexpected meta-nitroaniline derivative.
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the cause?
A3: Darkening of the reaction mixture and the formation of a complex product profile are often indicative of oxidation. Anilines, especially those with multiple activating groups like this compound, are susceptible to oxidation, which can lead to the formation of colored oligomers and polymers.[5][6] This is particularly common in reactions involving strong oxidizing agents or when the reaction is exposed to air for extended periods, especially under acidic conditions.
Troubleshooting Guide: Identifying and Characterizing Unexpected Products
This section provides a structured approach to troubleshooting common issues and identifying unexpected products in your reactions.
Issue 1: Presence of a higher molecular weight product than expected.
Possible Cause 1: Dimerization/Oligomerization
-
Explanation: Anilines can undergo oxidative coupling to form dimers and oligomers, especially under oxidizing conditions or in the presence of certain catalysts.[7] This can occur through the formation of radical cations that then couple. For this compound, this could lead to various dimeric structures, including azo compounds or N-phenylanilines.
-
Troubleshooting & Characterization:
-
Minimize Oxidation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
-
Analytical Techniques:
-
Mass Spectrometry (MS): Look for a molecular ion peak that is approximately double the mass of the starting material. High-resolution MS can provide the exact mass to help determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of a dimer will be more complex than that of the monomer. Look for the appearance of new aromatic signals and changes in the integration values. 2D NMR techniques like COSY and HMBC can help to elucidate the connectivity of the dimer.[5]
-
-
Possible Cause 2: Azo Coupling in Diazotization Reactions
-
Explanation: During diazotization reactions, the newly formed diazonium salt is an electrophile. If there is unreacted this compound (which is nucleophilic) present in the reaction mixture, an electrophilic aromatic substitution can occur where the diazonium salt couples with the aniline to form a brightly colored azo compound.[2] This is a common side reaction if the addition of the nitrosating agent is too slow or if the stoichiometry is not carefully controlled.
-
Troubleshooting & Characterization:
-
Controlled Addition: Ensure the dropwise addition of the sodium nitrite solution to the acidic solution of the aniline at a low temperature (0-5 °C) to ensure the rapid conversion of the aniline to the diazonium salt, minimizing the opportunity for unreacted aniline to be present.
-
Analytical Techniques:
-
UV-Vis Spectroscopy: Azo compounds are intensely colored due to their extended conjugated system and will show strong absorbance in the visible region.
-
MS and NMR: As with other dimers, MS will show a higher molecular weight, and NMR will reveal a more complex aromatic region.
-
-
Issue 2: Presence of a product with a lower molecular weight and loss of a functional group.
Possible Cause 1: Dehalogenation
-
Explanation: The chlorine atom on the aromatic ring can be removed under certain reductive conditions. For instance, catalytic hydrogenation or the use of certain reducing agents can lead to hydrodehalogenation.[8]
-
Troubleshooting & Characterization:
-
Avoid Harsh Reductive Conditions: If dehalogenation is not desired, consider alternative reagents or milder reaction conditions.
-
Analytical Techniques:
-
MS: The mass spectrum will show a molecular ion peak that is approximately 34.5 Da (the mass of chlorine) lighter than the expected product. The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) will be absent.
-
NMR: The ¹H and ¹³C NMR spectra will show changes in the chemical shifts of the aromatic protons and carbons, and the disappearance of the carbon signal directly attached to the chlorine.
-
-
Possible Cause 2: Cleavage of the Methoxy Group
-
Explanation: The methoxy group can be cleaved under strongly acidic conditions, particularly in the presence of Lewis acids like AlCl₃ or with strong protic acids at elevated temperatures, to yield a phenol.[9][10]
-
Troubleshooting & Characterization:
-
Milder Conditions: If demethylation is a problem, consider using less harsh acidic conditions or protecting the amino group to reduce the overall electron density of the ring and its susceptibility to such side reactions.
-
Analytical Techniques:
-
MS: The mass spectrum will show a molecular ion peak that is 14 Da (CH₂) lower than the starting material or expected product.
-
NMR: In the ¹H NMR spectrum, the characteristic singlet of the methoxy protons (around 3.8-4.0 ppm) will disappear, and a broad singlet corresponding to a phenolic -OH will appear. The ¹³C NMR will show the loss of the methoxy carbon signal (around 55-60 ppm).
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of a hydroxyl group.
-
-
Experimental Protocols for Product Characterization
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) can help to distinguish between different aromatic species.
-
Analysis: The appearance of new peaks indicates the formation of byproducts. The relative peak areas can provide an estimate of the product distribution.
Protocol 2: Isolation of Unexpected Products by Column Chromatography
-
Adsorbent: Silica gel is typically used for the separation of moderately polar compounds.
-
Eluent: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to pool the fractions containing the purified byproduct.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the isolated product for further characterization.
Protocol 3: Structural Elucidation by NMR and MS
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to determine the exact mass and molecular formula of the isolated byproduct.
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals will provide information about the proton environment.
-
¹³C NMR: This will provide information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity between protons and carbons, which is crucial for unambiguously determining the structure of an unknown compound.[11]
Data Presentation
Table 1: Summary of Potential Unexpected Products and their Characterization Signatures
| Unexpected Product Type | Potential Cause | Key Mass Spec. Signature | Key ¹H NMR Signature |
| Dimer | Oxidative Coupling | M+ ~2x starting material | More complex aromatic region, altered integration |
| Azo Compound | Incomplete Diazotization | M+ ~2x starting material - 2 Da | Highly deshielded aromatic protons, intense color |
| Meta-substituted Product | Reaction in strong acid | M+ same as desired product | Different aromatic splitting pattern |
| Dehalogenated Product | Reductive conditions | M+ ~34.5 Da less, loss of Cl isotope pattern | Appearance of a new aromatic proton signal |
| Phenolic Product | Strong acid, high temp. | M+ ~14 Da less | Disappearance of -OCH₃ singlet, appearance of -OH |
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways for this compound, including the formation of unexpected products.
Caption: Formation of expected and unexpected EAS products.
Caption: Azo coupling as a side reaction in diazotization.
References
-
Scientific Reports. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Retrieved from [Link]
-
PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Retrieved from [Link]
-
Chemical Science. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system. Retrieved from [Link]
-
Organic Letters. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Retrieved from [Link]
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ResearchGate. (n.d.). The formation of aniline dimers: (a) reaction of neutral aniline with.... Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline. Retrieved from [Link]
-
ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
-
PubMed. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. Retrieved from [Link]
-
YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
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ResearchGate. (2025). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline | Request PDF. Retrieved from [Link]
-
Angene. (n.d.). 4-Chloro-2-methoxy-5-methylaniline(CAS# 6376-14-3 ). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubMed. (n.d.). Selective cleavage of methoxy protecting groups in carbohydrates. Retrieved from [Link]
-
American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved from [Link]
-
American Chemical Society. (2026). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Retrieved from [Link]
-
PMC. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]
-
ResearchGate. (2025). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]
-
ResearchGate. (2025). NMR Spectra of Anilines | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (2025). NMR characterization of impurities. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). CID 158195936 | C14H16Cl2N2. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CHLORO-2-METHOXY-5-METHYLANILINE | CAS 6376-14-3. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of 4-Chloro-5-methoxy-2-methylaniline: A Comparative Guide to NMR and MS Techniques
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. This guide provides an in-depth technical comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of 4-Chloro-5-methoxy-2-methylaniline. We will delve into the theoretical underpinnings, experimental workflows, and data interpretation, while also benchmarking these methods against other common analytical alternatives.
The Analytical Challenge: this compound
This compound is a polysubstituted aromatic amine, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Its precise structure, with a specific substitution pattern on the aniline ring, dictates its chemical reactivity and biological activity. Therefore, confirming the connectivity and spatial arrangement of the chloro, methoxy, methyl, and amino groups is of paramount importance.
Primary Analytical Approach: A Synergy of NMR and MS
For the structural confirmation of small organic molecules like this compound, a combination of NMR and MS is the industry standard. These techniques provide orthogonal and complementary information, leading to a high degree of confidence in the final structural assignment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows us to map out the connectivity of atoms and infer their chemical environment.
Mass Spectrometry (MS) offers precise molecular weight information and clues to the molecular formula.[3] Furthermore, by inducing fragmentation of the molecule, we can gain valuable information about its substructures.
Predicted Spectroscopic Data for this compound
While experimental data for the target molecule is not publicly available, we can predict the expected NMR and MS data based on established principles of substituent effects on aromatic systems. These predictions serve as a benchmark for the analysis of an actual sample.
Predicted ¹H NMR Spectrum
The chemical shift of protons on a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[4] For this compound, we anticipate the following signals:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~6.7 | Singlet | 1H | Ortho to the electron-donating -NH₂ and meta to the electron-withdrawing -Cl. |
| H-6 | ~7.0 | Singlet | 1H | Ortho to both the electron-withdrawing -Cl and the electron-donating -OCH₃. |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal. |
| -OCH₃ | ~3.8 | Singlet | 3H | Typical chemical shift for a methoxy group on an aromatic ring. |
| -CH₃ | ~2.1 | Singlet | 3H | Typical chemical shift for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.[4]
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-NH₂) | ~145 | Attached to the electron-donating amino group. |
| C-2 (-CH₃) | ~118 | Attached to the methyl group and ortho to the amino group. |
| C-3 | ~115 | Aromatic CH. |
| C-4 (-Cl) | ~125 | Attached to the electronegative chlorine atom. |
| C-5 (-OCH₃) | ~150 | Attached to the electron-donating methoxy group. |
| C-6 | ~112 | Aromatic CH. |
| -OCH₃ | ~56 | Carbon of the methoxy group. |
| -CH₃ | ~17 | Carbon of the methyl group. |
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a fingerprint of the molecule.[1]
| m/z | Interpretation |
| 171/173 | Molecular ion peak (M⁺) and its isotope peak (M+2) in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.[5] |
| 156/158 | Loss of a methyl radical (-CH₃) from the molecular ion. |
| 140 | Loss of a methoxy radical (-OCH₃) from the molecular ion. |
| 128 | Loss of a chlorine atom (-Cl) from the molecular ion. |
Experimental Protocols
To obtain high-quality data for structural confirmation, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its residual peak should not overlap with signals of interest. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. After locking and shimming the magnetic field, acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Following the ¹H acquisition, set up the ¹³C NMR experiment. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectra.
Mass Spectrometry Sample Preparation and Analysis
Sources
A Comparative Guide to the Purity Analysis of 4-Chloro-5-methoxy-2-methylaniline by HPLC and GC-MS
Introduction
4-Chloro-5-methoxy-2-methylaniline is a crucial intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialized azo dyes.[1] The isomeric purity and the profile of process-related impurities or degradation products are critical quality attributes that directly impact the safety, efficacy, and yield of the final product. Consequently, robust and reliable analytical methods for its purity assessment are paramount for quality control and regulatory compliance in drug development and chemical manufacturing.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate methodology for their specific analytical challenges.
Analyte Characteristics: Guiding the Method Selection
The physicochemical properties of this compound dictate its amenability to different analytical techniques. With a molecular weight of 171.62 g/mol , a melting point of approximately 102-103°C, and a predicted boiling point around 275°C, the compound possesses moderate volatility.[1][2] Its aromatic structure confers strong UV absorbance, a key property for HPLC with UV detection. While its volatility makes it a candidate for GC analysis, its amine functional group can lead to peak tailing on standard GC columns, and its thermal stability must be considered to prevent on-column degradation.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and versatile technique for separating non-volatile or thermally sensitive compounds.[4] Given that many potential impurities in the synthesis of this compound (e.g., starting materials, over-reacted products, or salts) may be non-volatile, HPLC is an exceptionally well-suited method for routine purity analysis and quantification of related substances.[5]
Causality in HPLC Method Design
The choice of a reversed-phase (RP-HPLC) method is a logical starting point due to the predominantly non-polar nature of the aniline derivative. A C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte and separating it from more polar or non-polar impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention and resolution. A UV detector is selected for its simplicity, robustness, and the analyte's strong chromophore. Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is fit for its intended purpose.[6][7]
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC System: A quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and purified water. Formic acid or ammonium acetate for mobile phase modification.
-
Reference Standard: A well-characterized standard of this compound (>99.5% purity).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm (or a wavelength determined by PDA spectral analysis).
4. Method Validation (ICH Q2(R1) Framework): [6][8]
-
Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The analyte peak should be free from interference from the blank. Stress testing (acid, base, peroxide, heat, light) can be performed to demonstrate separation from degradation products.
-
Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 0.001 to 0.2 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[6]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the purity results should be ≤1.0%.[10]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two datasets should be ≤2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[6]
HPLC Workflow Visualization
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS combines the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.[11] It is the gold standard for identifying and quantifying volatile and thermally stable compounds. For this compound, GC-MS is particularly valuable for identifying unknown volatile impurities that may not be detected or resolved by HPLC.
Causality in GC-MS Method Design
The analyte's boiling point suggests it is sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is typically chosen for aromatic compounds to provide good separation based on boiling points and subtle polarity differences. The injector and oven temperatures are carefully optimized to ensure efficient volatilization without thermal degradation. Mass spectrometry provides two critical dimensions of data: the retention time, which is characteristic of the compound under specific conditions, and the mass spectrum, which serves as a molecular fingerprint based on its fragmentation pattern. This high specificity is invaluable for impurity profiling.[12][13] In some cases, derivatization of the amine group (e.g., through acylation or silylation) may be considered to improve peak shape and thermal stability, though it adds a step to sample preparation.[14]
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
GC-MS System: A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: GC-grade solvents (e.g., dichloromethane or ethyl acetate).
-
Reference Standard: A well-characterized standard of this compound (>99.5% purity).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the stock solution to 10.0 mL with ethyl acetate.
-
Sample Solution (10 µg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask, dissolve in a small amount of ethyl acetate, and dilute to volume. Further dilute 0.1 mL of this solution to 10.0 mL with ethyl acetate.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
4. Data Analysis and Identification:
-
Purity Assessment: Calculate purity based on the percent area of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: For any impurity peaks, compare the acquired mass spectrum against a spectral library (e.g., NIST/Wiley) for tentative identification. The fragmentation pattern of the main peak can be analyzed to confirm its structure.[15] For anilines, characteristic fragments often arise from alpha-cleavage or rearrangements of the aromatic ring.
GC-MS Workflow Visualization
Caption: Workflow for GC-MS purity and impurity identification of this compound.
Comparative Performance Analysis
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is better suited for the specific analytical goal. The table below summarizes the key performance attributes of each method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Rationale for Assessment |
| Specificity | Good. Relies on chromatographic separation and UV absorbance. Potential for co-elution with impurities having similar chromophores. | Excellent. Provides two dimensions of confirmation (retention time and mass spectrum), enabling definitive peak identification.[12] | |
| Sensitivity (LOD/LOQ) | High. Typically in the low ng/mL range. | Very High. Can reach pg levels, especially in Selected Ion Monitoring (SIM) mode. | |
| Impurity Profiling | Excellent for non-volatile and thermally labile impurities (e.g., salts, starting materials, polymers). | Excellent for volatile and semi-volatile impurities. Provides structural information for unknown identification.[13] | |
| Quantitation Precision | Excellent. RSD values are typically <1% for the main component. | Good to Excellent. Precision is high but can be affected by injection variability. | |
| Sample Throughput | Moderate. Typical run times are 20-30 minutes, including equilibration. | Moderate to High. Modern GC systems can have run times of 15-25 minutes. | |
| Robustness | High. HPLC methods are generally very robust for routine QC environments. | Moderate. More susceptible to matrix effects and contamination of the injector and ion source. | |
| Cost & Complexity | Lower instrument cost and complexity. Easier to operate and maintain. | Higher instrument cost and complexity. Requires more specialized operator training. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity analysis of this compound.
-
HPLC-UV is the recommended method for routine quality control, purity assay, and the quantification of known related substances. Its robustness, precision, and ability to analyze a wide range of non-volatile impurities make it ideal for release testing in a regulated environment.[5]
-
GC-MS is the superior choice for in-depth impurity profiling, structural elucidation of unknown volatile impurities, and for confirmatory analysis. Its unparalleled specificity provides a high degree of confidence in the identity of trace components, which is critical during process development, troubleshooting, and stability studies.[11]
For a complete quality assessment, a dual-technique approach is often the most effective strategy. HPLC can be used for routine purity determination, while GC-MS can be employed to investigate any out-of-specification results or to characterize the full impurity profile during method development and validation.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]
-
EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of 4-Chloro-5-methoxy-2-methylaniline and Its Positional Isomers
A deep dive into the structure-activity relationships governing the cytotoxicity and antimicrobial potential of substituted anilines.
In the landscape of drug discovery and agrochemical development, the substituted aniline scaffold represents a "privileged" structure, a foundational framework upon which a multitude of biologically active molecules are built. The precise arrangement of substituents on the aniline ring can dramatically influence the compound's pharmacological profile, transforming a benign precursor into a potent therapeutic or a targeted biocide. This guide offers a comprehensive comparison of the biological activities of 4-Chloro-5-methoxy-2-methylaniline and its key positional isomers, providing researchers, scientists, and drug development professionals with a critical analysis of their structure-activity relationships. While direct comparative data for all isomers remains sparse in publicly available literature, this guide synthesizes existing knowledge on related compounds and provides a framework for their systematic evaluation.
Introduction to the Isomeric Landscape
The subject of this guide, this compound, and its isomers are aromatic amines characterized by the presence of chloro, methoxy, and methyl groups on the aniline ring. The relative positions of these functional groups give rise to a variety of isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. Understanding these nuances is paramount for the rational design of novel bioactive compounds.
The primary isomers of interest for this comparative analysis are:
-
This compound: The lead compound.
-
4-Chloro-2-methoxy-5-methylaniline: A key isomer used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]
-
2-Chloro-4-methoxy-5-methylaniline: Another positional isomer with potential for varied biological activity.
-
5-Chloro-4-methoxy-2-methylaniline: An isomer with a different substitution pattern that could influence target binding.
-
3-Chloro-2-methylaniline: A related compound known for its use as a pesticide intermediate and its mutagenic properties.[2][3][4]
-
4-Methoxy-2-methylaniline: A non-chlorinated analog, derivatives of which have shown potential as enzyme inhibitors and possess antiproliferative effects.
Comparative Biological Activities: A Synthesis of Available Data
Anticancer and Cytotoxic Potential
Substituted anilines are crucial building blocks for a class of targeted cancer therapeutics known as kinase inhibitors.[5] The chloro and methoxy groups, in particular, can significantly influence the binding affinity of these inhibitors to the ATP-binding pocket of kinases.
A notable example is a derivative of a structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which has demonstrated significant cytotoxicity against colorectal cancer cell lines. This compound exhibited IC₅₀ values of 0.35 µM and 0.54 µM against HCT116 and Caco-2 cells, respectively.[6] Its mechanism of action was found to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[6] This finding strongly suggests that the chloro-methoxy-methylaniline scaffold can serve as a precursor for potent anticancer agents.
The carcinogenicity of some related chloro-methyl anilines, such as 4-chloro-2-methylaniline, has been established, with studies showing its ability to bind to macromolecules like DNA and RNA in rat liver.[7] 3-Chloro-2-methylaniline has also shown positive results for mutagenicity.[4] These toxicological properties underscore the importance of precise structural modifications to achieve selective cytotoxicity against cancer cells while minimizing harm to healthy tissues.
Table 1: Reported Cytotoxic Activities of Related Substituted Aniline Derivatives
| Compound/Derivative | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 | 0.35 µM, 0.54 µM | [6] |
| 2-chloro-4-anilinoquinazolines with heterocyclylsulfonamido moiety | MCF-7 | 0.13 nM | [8] |
Antimicrobial Activity
Halogenated anilines are a class of compounds actively being investigated for their antimicrobial and antibiofilm properties.[9] The presence of a chlorine atom can enhance the antimicrobial potency of aniline derivatives.
For instance, a study on trifluoro-anilines demonstrated that compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride exhibited minimum inhibitory concentrations (MIC) of 100 µg/mL against Vibrio parahaemolyticus.[9] These compounds were also found to disrupt bacterial membrane integrity and reduce virulence factors.[9] While this data is not on the exact isomers of interest, it highlights the potential of chloro-substituted anilines as a source of new antimicrobial agents.
Derivatives of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values ranging from 1 to 16 μg/mL. This suggests that the inclusion of a chloro-aniline moiety in larger molecules can lead to potent antibacterial effects.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted anilines is intricately linked to the nature and position of the substituents on the aromatic ring.
-
Position of the Chloro Group: The position of the chlorine atom can significantly impact both the efficacy and toxicity of the compound. For example, in simple chloroanilines, the para-substituted isomer is generally more toxic than the ortho or meta isomers. This is attributed to differences in their metabolic activation and interaction with biological macromolecules.
-
Role of the Methoxy Group: The methoxy group, being an electron-donating group, can influence the electronic properties of the aniline ring and its ability to participate in hydrogen bonding and other non-covalent interactions with target proteins. Its position relative to the amino group and the chlorine atom will dictate its effect on the molecule's overall shape and polarity.
-
Influence of the Methyl Group: The methyl group, while seemingly simple, can play a crucial role in enhancing binding affinity through hydrophobic interactions within a protein's binding pocket. Its position can also sterically hinder or facilitate interactions with the target.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison of these isomers, the following are detailed, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing the Path Forward: Experimental Workflow
The systematic evaluation of these aniline isomers requires a structured experimental approach. The following workflow diagram illustrates the key stages of investigation.
Caption: A streamlined workflow for the comparative biological evaluation of aniline isomers.
Conclusion and Future Directions
While a definitive, rank-ordered comparison of the biological activities of this compound and its isomers is hampered by a lack of direct comparative studies, the available evidence strongly supports the potential of this chemical class in both oncology and infectious disease research. The cytotoxic and antimicrobial activities observed in structurally related compounds provide a compelling rationale for the systematic synthesis and screening of these specific isomers.
Future research should focus on a head-to-head comparison of these isomers using standardized in vitro assays to elucidate their precise structure-activity relationships. Such studies will be invaluable for guiding the design of next-generation kinase inhibitors, antimicrobial agents, and other valuable chemical probes. The protocols and conceptual framework provided in this guide offer a robust starting point for these critical investigations.
References
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Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). ResearchGate. [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2018). PubMed Central. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ACS Omega. [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2024). MDPI. [Link]
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Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]
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3-Chloro-2-methylaniline. PubChem. [Link]
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Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. PubMed. [Link]
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4-Chloro-3-methoxyaniline. PubChem. [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
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Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine in the Republic of Benin. PubMed. [Link]
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Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline. Cancer Research. [Link]
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3-Chloro-5-methylaniline. PubChem. [Link]
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Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. [Link]
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2-Chloro-3-methoxyaniline. PubChem. [Link]
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3-Chloro-2-methylanisole. PubChem. [Link]
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Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed Central. [Link]
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3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. MDPI. [Link]
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(PDF) 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. ResearchGate. [Link]
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QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. MDPI. [Link]
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Aniline, 3-chloro-2-methoxy-. PubChem. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. [Link]
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Comparative study of different synthetic routes to 4-Chloro-5-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxy-2-methylaniline is a substituted aniline that serves as a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it an important intermediate for accessing complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a comparative evaluation of their respective merits and drawbacks.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through two main strategies:
-
Route 1: Electrophilic Chlorination of a Precursor Aniline. This classic approach involves the direct chlorination of a suitably protected 5-methoxy-2-methylaniline. The key to this strategy lies in the regioselective introduction of the chlorine atom at the C4 position.
-
Route 2: Reduction of a Nitroaromatic Precursor. This alternative route begins with a nitrotoluene derivative, which is then converted to the target aniline through the reduction of the nitro group. The challenge in this approach is the efficient synthesis of the required chloro- and methoxy-substituted nitrotoluene intermediate.
This guide will delve into the specifics of each route, providing a detailed analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Electrophilic Chlorination of 5-methoxy-2-methylaniline
This synthetic pathway is a well-established method for the preparation of chloroanilines and proceeds in three main steps: protection of the amino group, electrophilic chlorination, and deprotection.
Mechanistic Insights
The amino group of an aniline is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective chlorination at the desired C4 position and to prevent unwanted side reactions such as oxidation of the aniline, the amino group is first protected. Acetylation is a common and effective method for this purpose, converting the highly activating amino group into a moderately activating acetamido group. This acetamido group still directs electrophiles to the para position relative to itself, which is the C4 position of the target molecule.
Following chlorination, the acetyl protecting group is readily removed by hydrolysis under acidic or basic conditions to yield the final product.
Experimental Protocol
Step 1: Acetylation of 5-methoxy-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-methylaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(5-methoxy-2-methylphenyl)acetamide.
Step 2: Chlorination of N-(5-methoxy-2-methylphenyl)acetamide
-
Suspend the N-(5-methoxy-2-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-(4-chloro-5-methoxy-2-methylphenyl)acetamide. The crude product can be purified by recrystallization.
Step 3: Hydrolysis of N-(4-chloro-5-methoxy-2-methylphenyl)acetamide
-
To the crude N-(4-chloro-5-methoxy-2-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization to afford the pure product.
Workflow Diagram
Route 2: Reduction of a Nitroaromatic Precursor
This synthetic strategy involves the preparation of a substituted nitrotoluene followed by the reduction of the nitro group to an amine.
Mechanistic Insights
The synthesis of the nitroaromatic precursor, 4-chloro-5-methoxy-2-nitrotoluene, can be accomplished through a multi-step process, potentially starting from a simpler commercially available toluene derivative. The reduction of the nitro group is a fundamental transformation in organic synthesis and can be achieved by various methods, including catalytic hydrogenation or the use of reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, although it requires specialized equipment. Metal-acid reductions are robust and widely used in laboratory settings.
Experimental Protocol
Step 1: Synthesis of 4-chloro-5-methoxy-2-nitrotoluene
-
Nitration of 4-chloro-3-methoxytoluene: To a stirred solution of 4-chloro-3-methoxytoluene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for several hours. Pour the reaction mixture onto ice and extract the product with an organic solvent. The desired 4-chloro-5-methoxy-2-nitrotoluene isomer would need to be separated from other potential isomers by chromatography.
Step 2: Reduction of 4-chloro-5-methoxy-2-nitrotoluene
-
Using Sn/HCl: In a round-bottom flask fitted with a reflux condenser, add the 4-chloro-5-methoxy-2-nitrotoluene (1 equivalent) and granulated tin (2.5-3 equivalents).
-
Add ethanol as a solvent, followed by the slow addition of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Electrophilic Chlorination | Route 2: Reduction of Nitro Precursor |
| Starting Materials | 5-methoxy-2-methylaniline (potentially less common) | Substituted toluene (potentially more readily available) |
| Number of Steps | 3 (Protection, Chlorination, Deprotection) | 2 (Nitration/Isomer Separation, Reduction) |
| Regioselectivity | Generally good control with a protecting group. | Can be challenging; may produce isomeric mixtures requiring separation. |
| Yield | Moderate to good overall yield. | Can be high, but depends on the efficiency of isomer separation. |
| Purity | Good, with purification at intermediate and final stages. | Purity depends heavily on the separation of nitro-isomers. |
| Scalability | Generally scalable, using common industrial reagents. | Scalability may be affected by the need for chromatographic separation. |
| Safety & Environment | Use of chlorinated solvents and acids. | Use of strong acids and potentially hazardous nitrating agents. Catalytic hydrogenation requires handling of flammable H₂ gas. |
| Cost-Effectiveness | Dependent on the cost of the starting aniline. | Potentially more cost-effective if the starting toluene is inexpensive and isomer separation is efficient. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Electrophilic Chlorination) is a more predictable and generally higher-yielding approach in a laboratory setting, especially when high purity is a primary concern. The use of a protecting group provides excellent control over the regioselectivity of the chlorination step.
Route 2 (Reduction of a Nitro Precursor) may be more economical on an industrial scale, provided that an efficient method for the synthesis and purification of the key nitroaromatic intermediate is established. The potential for isomeric mixtures during the nitration step is a significant consideration that needs to be addressed for this route to be effective.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, cost constraints, and the available starting materials and equipment. For research and development purposes, the control and predictability of Route 1 may be more advantageous. For large-scale production, a thorough process development of Route 2 could potentially lead to a more cost-effective manufacturing process.
References
- Note: As specific literature detailing the complete synthesis of this compound is not readily available, the following references provide context for the types of reactions discussed and are analogous to the proposed synthetic steps.
-
Process for the preparation of chloro-substituted anilines. This type of patent literature often describes the general methodology of protecting an amino group, followed by chlorination and deprotection. A relevant example can be found in patents describing the synthesis of other chloroanilines.
-
Reduction of nitroarenes. Comprehensive reviews on the reduction of nitroarenes to anilines can be found in various organic chemistry textbooks and review articles. These would cover the use of reagents like Sn/HCl, Fe/HCl, and catalytic hydrogenation.
-
Electrophilic Aromatic Substitution. Standard organic chemistry textbooks provide detailed explanations of the mechanisms and regioselectivity of electrophilic aromatic substitution reactions, including the chlorination of activated aromatic rings.
-
US Patent 2,581,972 A. Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene. This patent provides an example of the synthesis of a related chloro-methoxy-aminotoluene, which supports the feasibility of the proposed routes.
-
General information on 4-Chloro-2,5-dimethoxyaniline. While an isomer, the synthetic approaches described for this compound, such as the reduction of a nitro precursor, offer valuable insights. [Link]
The Chloro Conundrum: A Comparative Guide to the Reactivity of 4-Chloro-5-methoxy-2-methylaniline
This guide provides an in-depth analysis of the electronic and steric effects of the chloro group on the chemical reactivity of 4-Chloro-5-methoxy-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple descriptions to offer a comparative framework, supported by experimental principles and data, to elucidate the nuanced role of halogen substitution on a complex aniline scaffold.
Introduction: The Anatomy of a Substituted Aniline
This compound is a polysubstituted aromatic amine, a class of compounds that are foundational intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The reactivity of the aniline ring, particularly in electrophilic aromatic substitution (EAS), is not governed by the amino group alone. Instead, it is the result of a complex interplay between the electronic and steric contributions of all its substituents.
The core of this analysis focuses on the chloro (-Cl) group. Halogens occupy a unique position as substituents: they are deactivating yet ortho-, para-directing. This guide will dissect this duality by comparing the title compound to its non-chlorinated and simpler analogues, providing a clear, evidence-based understanding of the chloro group's influence.
The Electronic Tug-of-War: Substituent Effects on the Aniline Ring
The reactivity of an aromatic ring is dictated by its electron density. Electron-donating groups (EDGs) increase the ring's nucleophilicity, activating it towards electrophilic attack, while electron-withdrawing groups (EWGs) decrease electron density, deactivating it.[2][3] These effects are transmitted through two primary mechanisms:
-
Inductive Effect (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity.
-
Mesomeric or Resonance Effect (+M/-M): The donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or pi electrons.[4]
Let's analyze the substituents on our target molecule:
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring |
| -NH₂ (Amino) | 1 | Weakly -I | Strongly +M | Strongly Activating |
| -CH₃ (Methyl) | 2 | Weakly +I | None (Hyperconjugation) | Weakly Activating |
| -Cl (Chloro) | 4 | Strongly -I | Weakly +M | Weakly Deactivating |
| -OCH₃ (Methoxy) | 5 | Weakly -I | Strongly +M | Strongly Activating |
The chloro group is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I).[4] However, its lone pairs can be delocalized into the ring, a positive resonance effect (+M). For chlorine, the inductive effect dominates, making the ring less electron-rich overall compared to benzene.[4] This deactivation is the central theme of our investigation.
Figure 1: Competing electronic effects of substituents.
Comparative Analysis of Reactivity
To isolate the effect of the chloro group, we will compare the reactivity of this compound (Compound A ) with 5-methoxy-2-methylaniline (Compound B ).
Basicity of the Amino Group
The basicity of an aniline is determined by the availability of the nitrogen's lone pair to accept a proton. EWGs decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available.
| Compound | Structure | Substituent at C4 | Key Electronic Effect | Predicted pKa (Relative) |
| A (Target) | This compound | -Cl | Strong -I effect | Lower |
| B (Control) | 5-methoxy-2-methylaniline | -H | No effect (Reference) | Higher |
| Aniline | Aniline | -H | Baseline | ~4.6 |
| 4-Chloroaniline | 4-Chloroaniline | -Cl | Strong -I effect | ~4.0 |
Analysis: The powerful electron-withdrawing inductive (-I) effect of the chloro group in Compound A significantly reduces the electron density on the nitrogen atom.[2][5] This destabilizes the conjugate acid (anilinium ion) and makes the lone pair less available for protonation compared to Compound B . Therefore, This compound is a weaker base than 5-methoxy-2-methylaniline.
Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as halogenation or nitration, are hallmarks of aromatic chemistry. The rate of reaction depends on the nucleophilicity of the ring, while the position of substitution (regioselectivity) is directed by the existing substituents.
Directing Effects: The amino (-NH₂) group is the most powerful activating group and is a strong ortho-, para-director.[2][6] The methoxy (-OCH₃) and methyl (-CH₃) groups are also ortho-, para-directors. In our target molecule, the positions are numbered relative to the -NH₂ group:
-
Position 2: -CH₃
-
Position 3: Unsubstituted
-
Position 4: -Cl
-
Position 5: -OCH₃
-
Position 6: Unsubstituted
The most activated, sterically accessible positions for an incoming electrophile are C3 and C6.
Comparative Reactivity:
| Compound | Key Substituent Difference | Effect on Ring Electron Density | Predicted EAS Rate |
| A (Target) | Presence of -Cl at C4 | Deactivated by -I effect of Cl | Slower |
| B (Control) | Absence of -Cl at C4 | More Activated | Faster |
Analysis:
-
Reaction Rate: The chloro group in Compound A withdraws electron density from the entire ring via its inductive effect. This lowers the overall energy of the π-system's HOMO (Highest Occupied Molecular Orbital), making the ring less nucleophilic. As a result, Compound A will react slower in electrophilic aromatic substitution reactions than Compound B .[4]
-
Regioselectivity: The directing effects are a consensus of the existing groups. The powerful -NH₂ and -OCH₃ groups strongly activate the ring. The primary directing influence comes from the -NH₂ group, pointing to positions 3 and 6 (ortho- and para- positions relative to the strongest activators are blocked or substituted). The chloro group, while deactivating, still directs incoming electrophiles to its own ortho and para positions. In this case, the directing effects of the activators (-NH₂, -OCH₃, -CH₃) will dominate, and substitution is expected at the most activated and sterically accessible positions, primarily C6 and to a lesser extent C3. The presence of the chloro group does not change the primary substitution sites but reduces the rate at which they react.
Figure 2: Energy profile comparison for EAS.
Experimental Protocol: Comparative Bromination
To empirically validate the deactivating effect of the chloro group, a comparative bromination experiment can be performed. The amino group is a powerful activator, often leading to polysubstitution.[2] To achieve controlled monosubstitution, the reactivity of the amino group is first tempered by converting it to an acetamide.[7]
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Navigating the Structure-Activity Landscape of 4-Chloro-5-methoxy-2-methylaniline Derivatives: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic tractability and privileged structural role in interacting with various biological targets have cemented its importance. Within this broad class, derivatives of 4-Chloro-5-methoxy-2-methylaniline represent a specific and promising chemotype, particularly in the pursuit of targeted therapies such as kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this scaffold, drawing comparisons from closely related chemical series to inform future drug design efforts. We will delve into the mechanistic rationale behind experimental choices, present comparative biological data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The this compound Scaffold: A Privileged Motif
The this compound core presents a unique combination of electronic and steric features. The chlorine atom at the 4-position and the methoxy group at the 5-position are electron-withdrawing and electron-donating, respectively, creating a distinct electronic profile on the phenyl ring. The methyl group at the 2-position provides steric bulk, which can influence the molecule's conformation and its interaction with target proteins. This specific substitution pattern makes it an interesting starting point for library synthesis in drug discovery campaigns. While 4-Chloro-2-methoxy-5-methylaniline is utilized as an intermediate in the synthesis of agrochemicals and pigments, its derivatization holds significant potential for pharmaceutical applications[1].
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
The Critical Role of the Amide Linkage
A common strategy for elaborating the this compound core is through the formation of an amide bond at the N-1 position. This amide linkage serves as a versatile anchor for introducing a wide array of substituents, allowing for the exploration of different chemical spaces and interactions with the target protein. In a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, the amide bond was crucial for their anti-proliferative activity against various cancer cell lines[2].
Impact of Substituents on the Amide Nitrogen
The nature of the substituent attached to the amide nitrogen is a key determinant of biological activity. By systematically varying this group, researchers can probe different pockets of the target protein and optimize binding affinity and selectivity.
Table 1: Comparative Anticancer Activity of Structurally Related Benzamide Derivatives [2]
| Compound ID | R Group (on Sulfonamide) | A2780 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) |
| 4a | Phenyl | >100 | >100 | ND |
| 4j | 4-Fluorophenyl | 1.3 | 2.5 | 0.9 |
| 4k | 4-Chlorophenyl | 2.1 | 3.8 | 1.5 |
| 4l | 4-Bromophenyl | 1.9 | 3.1 | 1.2 |
| 4m | 4-Methylphenyl | 5.6 | 8.9 | 4.3 |
ND: Not Determined
From the data in Table 1, we can infer several key SAR trends. The introduction of a halogen atom, particularly fluorine, on the terminal phenyl ring significantly enhances the anticancer activity compared to the unsubstituted phenyl ring. This suggests that electron-withdrawing groups in this position are favorable for activity, a trend also observed in other kinase inhibitor scaffolds[3].
Kinase Inhibition: A Promising Avenue
The substituted aniline motif is a well-established pharmacophore in the design of kinase inhibitors. These small molecules typically target the ATP-binding site of kinases, playing a crucial role in regulating cellular signaling pathways that are often dysregulated in diseases like cancer. Studies on 2-substituted aniline pyrimidine derivatives have demonstrated potent dual inhibition of Mer and c-Met kinases, both of which are implicated in tumor progression[4].
Table 2: Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives [4]
| Compound ID | Aniline Substitution | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |
| 14a | 2,4-dichloro | 8.1 | 144.0 |
| 14b | 2-fluoro-4-chloro | 9.6 | 256.0 |
| 18c | (not specified) | 18.5 | 33.6 |
This data highlights that specific substitution patterns on the aniline ring are critical for potent and selective kinase inhibition. Although these compounds do not share the exact substitution pattern of our topic, the principle of optimizing substitutions on the aniline ring for kinase inhibition is directly applicable.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide detailed, representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Scheme
The synthesis of N-substituted this compound derivatives can be achieved through a straightforward acylation reaction.
Caption: General workflow for the synthesis of amide derivatives.
Step-by-Step Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chloro-5-methoxy-2-methylphenyl)amide derivative.
In Vitro Kinase Inhibition Assay (Example: c-Met)
The inhibitory activity of the synthesized compounds against a target kinase can be evaluated using a variety of commercially available assay kits.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., DMSO).
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanistic Insights and Future Directions
The biological activity of this compound derivatives is likely mediated through their interaction with specific protein targets, such as kinases. The substituents on the aniline ring and the appended functionalities play a crucial role in defining the binding affinity and selectivity.
Caption: Proposed mechanism of action for kinase inhibitory derivatives.
Future research should focus on synthesizing a dedicated library of this compound derivatives and screening them against a panel of kinases to establish a direct and comprehensive SAR. Further optimization of the lead compounds for improved potency, selectivity, and pharmacokinetic properties will be essential for their development as potential therapeutic agents.
Conclusion
The this compound scaffold holds considerable promise for the development of novel bioactive molecules. By leveraging the SAR insights from related chemical series, medicinal chemists can rationally design and synthesize new derivatives with enhanced biological activity. The comparative analysis and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of this promising chemical space.
References
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MySkinRecipes. 4-Chloro-2-methoxy-5-methylaniline. [Link]
- Google Patents. Process for the preparation 4-chloro-2,5-dimethoxy-aniline. US5041671A.
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]
-
ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]
-
PubMed. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 4-Chloro-5-methoxy-2-methylaniline
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of efficacy, safety, and regulatory compliance.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the purity of a synthesized batch of 4-Chloro-5-methoxy-2-methylaniline against commercially available standards. We will delve into the rationale behind a multi-modal analytical approach, detailing the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology for purity assessment, ensuring the integrity of their synthetic products.
Introduction: The Imperative of Purity
This compound serves as a crucial building block in the synthesis of various high-value molecules, including pharmaceuticals and specialized pigments. As a precursor, its purity profile directly influences the downstream reaction kinetics, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2][3][4] Even trace impurities can lead to the formation of undesired by-products, complicating purification processes and potentially introducing toxic components.[3][4] This guide, therefore, establishes a systematic approach to quantify the purity of a newly synthesized batch and compare it rigorously against established commercial standards.
Materials and Methods
For this comparative analysis, a batch of this compound was synthesized in-house. Two commercial batches were procured from reputable suppliers (designated as Commercial Standard A and Commercial Standard B) to serve as benchmarks.
Synthesized Material:
-
In-house Batch S1: Synthesized via the reduction of 1-chloro-2-methoxy-4-methyl-5-nitrobenzene. The crude product was purified by recrystallization.
Commercial Standards:
-
Commercial Standard A: Purity specification ≥98%
-
Commercial Standard B: Purity specification ≥99%
The following sections detail the analytical workflows employed for purity determination.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method was selected as it is well-suited for separating moderately polar aromatic amines from potential non-polar or more polar impurities.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A similar method can be adapted using phosphoric acid for non-MS compatible applications.[5][6]
-
Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown peaks, making it an excellent confirmatory method. This is a recognized method of choice for aromatic amine analysis due to its selectivity and sensitivity.[7]
Protocol:
-
Instrumentation: Agilent 8890 GC System coupled to a 5977B MSD.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min. Hydrogen or nitrogen can be used as alternatives.[8][9]
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Samples were dissolved in Dichloromethane at a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR)
Causality: ¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard. It is exceptionally useful for identifying and quantifying impurities that have distinct proton signals not present in the main compound.
Protocol:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
-
Procedure: A precisely weighed amount of the sample and the internal standard were dissolved in CDCl₃. The spectrum was acquired with a sufficient relaxation delay (d1) of 30 seconds to ensure accurate integration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique used for functional group identification. While not primarily quantitative for purity, it serves as an excellent identity check and can quickly reveal the presence of unexpected functional groups that might indicate significant impurities. The characteristic N-H stretching of the primary amine and C-Cl, C-O, and aromatic C-H bands are key diagnostic peaks.
Protocol:
-
Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Procedure: A small amount of the solid sample was placed directly on the ATR crystal and the spectrum was recorded from 4000 to 400 cm⁻¹.
Experimental and Analytical Workflow
The following diagram illustrates the comprehensive workflow for the synthesis and purity benchmarking process.
Caption: Workflow from synthesis to comparative purity analysis.
Comparative Analysis and Results
All samples were analyzed according to the protocols described above. The quantitative data is summarized in the table below.
| Analytical Technique | Parameter | In-house Batch S1 | Commercial Standard A | Commercial Standard B |
| HPLC (Area % at 254 nm) | Purity | 99.2% | 98.5% | 99.4% |
| Largest Impurity | 0.35% | 0.62% | 0.21% | |
| Total Impurities | 0.80% | 1.50% | 0.60% | |
| GC-MS (Area %) | Purity | 99.1% | 98.3% | 99.3% |
| Identified Impurities | Residual starting material (0.2%) | Isomeric impurity (0.5%) | Trace solvent (0.1%) | |
| ¹H NMR (qNMR) | Purity (wt/wt) | 98.9% | 98.1% | 99.2% |
| FTIR | Identity Match | Conforms | Conforms | Conforms |
Interpretation of Results:
-
The In-house Batch S1 demonstrated high purity (99.2% by HPLC), exceeding the specification of Commercial Standard A and performing comparably to Commercial Standard B.
-
HPLC analysis revealed that the primary impurity in the in-house batch was a single, unidentified peak at 0.35%, whereas Commercial Standard A had a higher total impurity level with one major impurity at 0.62%.
-
GC-MS analysis confirmed the high purity and successfully identified the main impurity in Batch S1 as unreacted starting material. This provides a clear target for optimizing the synthesis or purification steps.
-
qNMR results corroborated the chromatographic data, providing an orthogonal and highly accurate purity assessment. The weight percent purity values are typically slightly lower as they are not susceptible to the response factor variations that can affect area percent calculations in chromatography.
-
FTIR spectra for all three samples were superimposable, confirming the chemical identity of the bulk material and indicating no major structural deviations or contaminants with distinct functional groups.
Conclusion
This guide outlines a multi-faceted analytical strategy for the rigorous purity assessment of synthesized this compound. The combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques provides a self-validating system that delivers a comprehensive and trustworthy purity profile. The experimental data shows that the in-house synthesized batch (S1) is of high purity, comparable to high-grade commercial standards. This robust benchmarking process is essential for ensuring the quality and consistency of chemical intermediates, which is a critical factor for successful research, development, and manufacturing in the pharmaceutical industry.[]
References
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Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]
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Turesky, R.J., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-7. Available at: [Link]
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Pharmaffiliates. (2026). Optimizing Synthesis: The Importance of High-Purity Pharmaceutical Intermediates. Available at: [Link]
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Procyon Organics. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Available at: [Link]
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Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]
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Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available at: [Link]
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Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Available at: [Link]
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SIELC Technologies. (2018). Separation of 4-Chloroaniline on Newcrom R1 HPLC column. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-5-methoxy-2-methylaniline: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Chloro-5-methoxy-2-methylaniline, a compound that, while valuable in research, presents significant health and environmental hazards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards, thereby fostering a culture of safety that extends beyond the laboratory bench.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This compound is a halogenated aromatic amine, a class of chemicals often characterized by their toxicity and potential for long-term environmental impact. A comprehensive understanding of its properties is the foundation of safe handling and disposal.
Table 1: Key Properties and Hazards of this compound
| Property | Data | Citation |
| GHS Hazard Statements | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331). May cause an allergic skin reaction (H317). May cause cancer (H350). Very toxic to aquatic life with long lasting effects (H410). | |
| Signal Word | Danger | [1] |
| Appearance | Solid | |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates. | [2][3] |
| Hazardous Decomposition | Forms hazardous combustion gases or vapors in the event of a fire, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following steps provide a clear, actionable plan for managing this hazardous waste stream from generation to final disposal.
Phase 1: In-Lab Waste Collection and Segregation
This initial phase is critical for preventing accidental exposure and ensuring the waste is correctly categorized for disposal.
Step 1: Designate a Specific Hazardous Waste Container.
-
Action: Use a clearly labeled, leak-proof container made of compatible material (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[5][6]
-
Rationale: Preventing leaks and spills is paramount. A designated and properly sealed container minimizes the risk of accidental exposure to this toxic substance.
Step 2: Label the Waste Container Accurately.
-
Action: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[6]
-
Rationale: Accurate labeling is a regulatory requirement and ensures that anyone handling the container is immediately aware of its contents and the associated dangers.
Step 3: Segregate Halogenated Waste.
-
Action: This waste must be collected separately from non-halogenated organic solvents.[7]
-
Rationale: Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts. Mixing with non-halogenated waste can complicate and increase the cost of disposal.
Step 4: Store the Waste Container in a Designated Satellite Accumulation Area (SAA).
-
Action: The SAA should be at or near the point of generation, under the control of the laboratory personnel. It must be a designated, secondary containment area away from drains and incompatible chemicals.[6][8]
-
Rationale: Storing hazardous waste in a designated SAA ensures it is managed safely and does not pose a risk to the general laboratory environment. Secondary containment will capture any potential leaks from the primary container.
Phase 2: Preparing for Disposal
Once the waste container is approaching its capacity or is no longer needed, it must be prepared for collection by a certified hazardous waste disposal service.
Step 5: Ensure the Container is Securely Closed and Clean.
-
Action: Tightly seal the lid of the waste container. Decontaminate the exterior of the container to remove any residual chemical contamination.
-
Rationale: A securely closed container prevents the release of vapors. A clean exterior protects waste handlers from dermal exposure.
Step 6: Complete a Hazardous Waste Tag or Manifest.
-
Action: Fill out all required information on the hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal company. This will include the chemical name, quantity, and hazard information.
-
Rationale: This documentation provides a clear record of the waste and is a legal requirement for tracking hazardous materials from "cradle to grave."
Step 7: Request a Waste Pickup.
-
Action: Contact your institution's EHS department or the contracted hazardous waste disposal company to schedule a pickup. Do not allow waste to accumulate beyond the designated time limits for your SAA.[8]
-
Rationale: Timely disposal prevents the accumulation of large quantities of hazardous waste in the laboratory, minimizing risk.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-methoxy-2-methylaniline
As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel and reactive chemical entities. 4-Chloro-5-methoxy-2-methylaniline, a substituted aromatic amine, belongs to a class of compounds known for potential toxicity, including carcinogenicity.[1] A robust safety protocol is not merely a procedural checklist; it is a scientifically-grounded system of controls designed to protect you, your colleagues, and your research. This guide provides a comprehensive framework for the safe handling of this compound, emphasizing the rationale behind each protective measure.
Hazard Assessment: Understanding the Adversary
A definitive toxicological profile for this compound is not extensively documented. Therefore, we must operate under the principle of precaution, deriving our safety protocols from data on structurally analogous compounds. Aromatic amines as a class are recognized for their potential health risks, and related chloro- and methoxy-substituted anilines exhibit significant hazards.[2][3]
Key Assumed Hazards:
-
Carcinogenicity: Many substituted anilines and toluidines are classified as known or suspected carcinogens.[1][4][5] The International Agency for Research on Cancer (IARC) and other regulatory bodies have flagged similar compounds, making it imperative to treat this chemical as a potential carcinogen.[1]
-
Acute Toxicity: Data from related compounds indicate that this substance is likely harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled as a dust or aerosol.[5][6][7] Aromatic amines can be readily absorbed through the skin, making dermal contact a critical exposure route.[3]
-
Irritation: Expect this compound to cause skin and serious eye irritation upon contact.[8][9]
These hazards dictate a multi-layered defense strategy, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment (PPE).
Engineering Controls: Your Primary Shield
Before any PPE is donned, your first and most effective layer of protection is the laboratory environment itself. Direct handling of this compound should occur exclusively within a certified and properly functioning chemical fume hood.[5] This primary engineering control is non-negotiable as it captures powders, dust, and potential vapors at the source, drastically reducing the risk of inhalation.
Personal Protective Equipment: A Systematic Approach
PPE is not a single entity but a system of barriers. The selection of each component is a deliberate choice driven by the specific exposure routes we aim to block.
Hand and Skin Protection
Mandate: Double-gloving with chemically resistant gloves and wearing a fully-buttoned lab coat are mandatory.
-
Inner Glove: A standard nitrile glove provides a baseline level of protection and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the nitrile glove. This provides extended protection against advection and diffusion of the amine.
-
Rationale (The "Why"): Aromatic amines can permeate standard glove materials.[10] A quantitative study on aniline, a related aromatic amine, demonstrated breakthrough times ranging from just a few minutes to over an hour for various glove materials.[10] Double-gloving creates a more tortuous path for the chemical, significantly increasing the breakthrough time and providing a critical safety margin. Contaminated outer gloves can be removed and replaced without exposing the skin. A lab coat protects against incidental contact and splashes.[7][11]
Eye and Face Protection
Mandate: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., preparing concentrated solutions, transferring large volumes), a full-face shield must be worn over the goggles.
-
Rationale (The "Why"): Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of hazardous chemicals.[12] Chemical splash goggles form a protective seal, preventing liquids and powders from entering the eye area.[12] A face shield adds a further layer of protection for the entire face from larger volume splashes.[12] Given that analogous compounds are known eye irritants, this level of protection is essential.[8][9]
Respiratory Protection
Mandate: A NIOSH-approved respirator is required when handling the solid powder outside of a containment device like a fume hood or glove box (a practice that should be avoided) or during spill cleanup.
-
Recommended Type: An air-purifying respirator equipped with a combination of P100 (particulate) and organic vapor/ammonia cartridges.[7]
-
Rationale (The "Why"): The primary inhalation risk comes from fine powders or aerosols generated during handling.[5] A P100 filter is highly effective at capturing these particulates. The organic vapor/ammonia cartridge provides protection against any potential vapors, which is particularly relevant for the amine functional group.[7] Always follow OSHA respirator regulations (29 CFR 1910.134), including fit testing and proper maintenance.[8]
Hazard and PPE Summary
The following table provides a quick-reference summary of the hazards and the corresponding protective measures.
| Hazard Category | GHS Hazard Statement (Example) | Required Protective Measures |
| Carcinogenicity | H350: May cause cancer[4][5] | Use in a chemical fume hood; full PPE ensemble; rigorous decontamination. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[4][8][9] | Do not eat, drink, or smoke in the lab; wash hands thoroughly after handling.[5][8] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[5] | Wear double chemical-resistant gloves and a lab coat.[5][7] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[5] | Handle solid in a chemical fume hood; use a respirator for spill cleanup.[5][7] |
| Skin Irritation | H315: Causes skin irritation[8][9] | Avoid all skin contact; wear appropriate gloves and lab coat.[8][9] |
| Eye Irritation | H319: Causes serious eye irritation[8][9] | Wear chemical splash goggles; use a face shield for high-risk tasks.[8][9] |
Standard Operating Protocol: Weighing and Solution Preparation
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.
Objective: To safely weigh 1 gram of solid this compound and prepare a 100 mL stock solution in a suitable solvent.
-
Preparation and Pre-Donning:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Assemble all necessary equipment (spatulas, weigh paper, beaker, graduated cylinder, wash bottle, labeled waste container) inside the fume hood.
-
Don inner nitrile gloves and a lab coat.
-
-
Donning Full PPE:
-
Before handling the chemical container, don outer chemical-resistant gloves and chemical splash goggles.
-
-
Handling the Chemical:
-
Carefully open the container inside the fume hood.
-
Using a clean spatula, carefully weigh the desired amount of solid onto weigh paper. Avoid creating airborne dust.
-
Transfer the solid to the beaker.
-
Add the solvent slowly to the beaker, using a wash bottle to rinse any residual powder from the weigh paper into the beaker.
-
Stir until dissolved. Transfer the solution to a final, clearly labeled, and sealed container.
-
-
Decontamination and Doffing:
-
Place all disposable items (weigh paper, contaminated wipes) into the designated solid hazardous waste container inside the fume hood.
-
Clean any non-disposable equipment within the fume hood.
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
With inner gloves still on, wipe down the work surface.
-
Step away from the fume hood. Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Disposal:
Workflow Visualization: PPE Selection Logic
The following diagram illustrates the decision-making process for ensuring adequate protection during handling operations.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
By adhering to this comprehensive safety framework, you build a culture of safety that extends beyond mere compliance. You demonstrate a commitment to scientific integrity and the well-being of your entire research team, ensuring that your valuable work can proceed without compromising personal health.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]
-
CPAchem Ltd. Safety data sheet. Available from: [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Ensafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
-
Chem Service. SAFETY DATA SHEET - 5-Chloro-2-methylaniline Solution. Available from: [Link]
-
Occupational Safety and Health Administration. 4,4'-METHYLENE BIS(2-CHLOROANILINE). Available from: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methylaniline. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Available from: [Link]
-
Wikipedia. 4-Chloro-o-toluidine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) - Appendix A. Available from: [Link]
-
Safe Work Australia. Exposure Standards Details - 4,4'-Methylene bis(2-chloroaniline) (h). Available from: [Link]
Sources
- 1. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. hsa.ie [hsa.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
